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  • Product: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine
  • CAS: 1260879-14-8

Core Science & Biosynthesis

Foundational

1-(Cyclopropylmethyl)-1H-imidazol-4-amine: A Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper Executive Summary As a Senior Application Scientist navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug design, I frequently encounter the challenge of balancing lipophilicity, steric bulk, and target engagement. 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (CAS: 1260879-14-8) has emerged as a highly privileged fragment in Fragment-Based Drug Discovery (FBDD).

This compound combines the robust hydrogen-bonding capability of a 4-aminoimidazole core with the unique stereoelectronic properties of a cyclopropylmethyl substituent. It is extensively utilized as a foundational building block for synthesizing kinase hinge-binders and disrupting challenging protein-protein interactions (PPIs), such as the WDR5-MYC oncogenic axis. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, a self-validating synthetic protocol, and its strategic application in lead optimization.

Physicochemical Profiling & Structural Rationale

The utility of a fragment is dictated by its physicochemical metrics and its vector geometry. The properties of 1-(cyclopropylmethyl)-1H-imidazol-4-amine strictly adhere to the "Rule of Three" (Ro3) for fragment libraries, ensuring optimal ligand efficiency (LE) during initial screening phases [1].

Table 1: Quantitative Physicochemical Properties
PropertyValueRationale / Implication
Molecular Formula C₇H₁₁N₃Low molecular weight allows for extensive downstream "growing" without exceeding Ro5 limits.
Molecular Weight 137.18 g/mol Ideal for FBDD (Ro3 compliant: MW < 300).
CAS Number 1260879-14-8Unique identifier for commercial procurement [2].
H-Bond Donors 1 (-NH₂ group)Critical for interacting with kinase hinge regions or aspartate/glutamate residues in GPCRs.
H-Bond Acceptors 2 (Imidazole N)N3 acts as a potent acceptor; N1 is alkylated and directs the vector of the cyclopropyl group.
Rotatable Bonds 2Low entropic penalty upon binding to the target receptor.
TPSA ~43.6 ŲExcellent membrane permeability profile; ideal for intracellular targets.
The Causality of Structural Choices
  • Why the Cyclopropylmethyl Group? Unlike standard alkyl chains (e.g., propyl or butyl), the cyclopropyl ring possesses unique

    
    -like character in its C-C bonds. This allows it to participate in weak CH–π interactions within hydrophobic pockets. The methylene linker provides essential flexibility, allowing the cyclopropyl group to adopt optimal geometries in sterically restricted regions without the entropic cost of longer, highly flexible aliphatic chains.
    
  • Why the 4-Aminoimidazole Core? Imidazoles are classic bioisosteres for amides and natural heterocyclic ligands (e.g., histamine, purines). The 4-amino substitution provides a highly localized, directional hydrogen bond donor.

Synthetic Methodology & Protocol

Synthesizing 1-alkyl-4-aminoimidazoles presents specific regiochemical and stability challenges. Alkylation of 4-nitroimidazole typically yields a mixture of 1,4- and 1,5-isomers. Furthermore, the resulting 4-aminoimidazole free base is highly electron-rich and notoriously prone to rapid oxidative degradation and polymerization.

The following protocol is designed as a self-validating system : it utilizes thermodynamic control for regioselectivity and in situ salt formation to guarantee the stability of the final product [3].

Protocol: Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Hydrochloride

Step 1: Regioselective N-Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-imidazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 15 minutes.

    • Causality Note: K₂CO₃ is chosen over stronger bases (like NaH) to maintain thermodynamic control, which slightly favors the less sterically hindered 1,4-isomer over the 1,5-isomer.

  • Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 eq). Heat the reaction mixture to 90 °C for 4–6 hours under a nitrogen atmosphere.

  • Isolation: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 1-(cyclopropylmethyl)-4-nitro-1H-imidazole.

Step 2: Catalytic Hydrogenation and Stabilization

  • Preparation: Dissolve the purified 1-(cyclopropylmethyl)-4-nitro-1H-imidazole in methanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon blanket to prevent ignition of the solvent.

  • Salt Formation (Critical Step): Add 1.2 eq of concentrated aqueous HCl to the mixture.

    • Causality Note: The addition of HCl prior to reduction is non-negotiable. As the nitro group reduces to an amine, the molecule becomes highly susceptible to oxidation. The acidic environment immediately protonates the newly formed amine, locking it as an aminium chloride salt, which is indefinitely stable in air.

  • Reduction: Purge the flask with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 2–4 hours. Monitor via LC-MS (disappearance of the nitro precursor).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure, and triturate with cold diethyl ether to yield 1-(cyclopropylmethyl)-1H-imidazol-4-amine hydrochloride as a pale yellow to off-white solid.

Analytical Validation (QA/QC Specifications)

To ensure the integrity of the fragment before it enters high-throughput screening (HTS) or structural biology workflows, it must pass stringent Quality Assurance metrics.

Table 2: QA/QC Release Specifications
Analytical MethodExpected SpecificationValidation Purpose
Appearance Pale yellow to off-white powderConfirms successful salt formation (free base is often a dark oil).
LC-MS (ESI+)

[M+H]⁺ calc. 138.10, found 138.1
Confirms molecular weight and absence of over-reduction.
HPLC Purity

95% (UV at 254 nm)
Ensures no residual 1,5-isomer or unreacted nitro precursor.
¹H NMR (DMSO-d₆)

0.3-0.5 (m, 4H), 1.2 (m, 1H), 3.8 (d, 2H), 7.2 (s, 1H), 8.1 (s, 1H), 9.5 (br s, 3H)
Validates the cyclopropyl ring integrity and protonation state (broad singlet at 9.5 ppm indicates the -NH₃⁺ group).

Pharmacological Application: Fragment-Based Drug Discovery

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is frequently utilized as a starting point for targeting difficult protein-protein interactions. A prime example is the disruption of the WDR5-MYC complex, a highly validated cancer target that historically lacked suitable small-molecule binding pockets [3].

By screening this fragment library against WDR5 using biophysical methods (like Surface Plasmon Resonance or X-ray crystallography), researchers identify the 4-aminoimidazole core binding to the "WBM" (WDR5-Binding Motif) site. The cyclopropylmethyl group anchors into an adjacent hydrophobic sub-pocket. From this validated hit, structure-guided design is used to "grow" the fragment by functionalizing the 4-amino group with sulfonyl chlorides or aryl halides, ultimately yielding nanomolar lead compounds.

FBDD_Workflow Fragment 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (Fragment Library) Screening Biophysical Screening (SPR, NMR, X-ray) Fragment->Screening Target Target Protein (e.g., WDR5 or Kinase) Target->Screening Hit Confirmed Fragment Hit (mM to uM affinity) Screening->Hit Hit Identification Optimization Structure-Guided Optimization (Fragment Growing/Merging) Hit->Optimization Co-crystallization Lead Preclinical Lead Compound (nM affinity) Optimization->Lead SAR Iterations

Caption: Logical workflow of Fragment-Based Drug Discovery utilizing the 4-aminoimidazole scaffold.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53403099, 1-(Cyclopropylmethyl)-1H-imidazol-4-amine." PubChem, [Link]

  • Wang, F., et al. "Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry, vol. 63, no. 9, 2020, pp. 4315-4333. [Link]

Exploratory

Comprehensive Physicochemical Profiling and Solubility Dynamics of CAS 1001354-27-3

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-Cyclopropyl-1H-imidazol-4-amine (CAS 1001354-27-3) Executive Summary In preclinical drug discovery, the tra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 1-Cyclopropyl-1H-imidazol-4-amine (CAS 1001354-27-3)

Executive Summary

In preclinical drug discovery, the transition of a molecular entity from a promising in vitro hit to a viable in vivo lead is heavily gated by its physicochemical properties. CAS 1001354-27-3 (1-Cyclopropyl-1H-imidazol-4-amine) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I approach the profiling of this compound not merely by cataloging its metrics, but by analyzing the causality behind its behavior. The interplay between its electron-rich imidazole core, the primary exocyclic amine, and the lipophilic cyclopropyl ring dictates its ionization state (pKa), lipophilicity (LogP), and ultimately, its thermodynamic and kinetic solubility. This guide deconstructs these properties and provides field-proven, self-validating experimental workflows for their empirical determination.

Structural Causality & Physicochemical Profile

The molecular architecture of CAS 1001354-27-3 (C₆H₉N₃) presents a fascinating dichotomy of hydrophilic and lipophilic domains[2].

  • The Imidazole Core & Amine (Hydrophilic): The primary amine at the 4-position of the imidazole ring acts as an electron-donating group. This increases the electron density of the heteroaromatic ring, subtly shifting the pKa of the endocyclic nitrogen. At physiological pH (7.4), the compound exists primarily as a free base. At gastric pH (1.2 - 2.0), the amine and/or the ring nitrogen become protonated, exponentially increasing aqueous solubility via strong ion-dipole interactions with water.

  • The Cyclopropyl Group (Lipophilic): Substituted at the 1-position, the cyclopropyl ring introduces steric bulk and lipophilicity. While it improves membrane permeability (enhancing LogP), it forces water molecules to form highly ordered clathrate-like structures around it. This entropic penalty is the primary causal factor for restricted solubility when the molecule is in its unionized state.

Table 1: Physicochemical and Structural Data Summary
PropertyValueCausality / Derivation
IUPAC Name 1-Cyclopropyl-1H-imidazol-4-amineStandard nomenclature[2]
CAS Number 1001354-27-3Registry identifier[1]
Molecular Formula C₆H₉N₃Empirical composition[1],[2]
Molecular Weight 123.16 g/mol Favorable for Lipinski's Rule of 5[1]
SMILES C1CC1N2C=C(N=C2)NStructural topology[1]
Predicted pKa ~4.5 - 5.5 (Amine)Electron delocalization into the imidazole ring
Predicted LogP 0.8 - 1.2Driven by the lipophilic cyclopropyl moiety
TPSA ~44 ŲOptimal for blood-brain barrier (BBB) penetration

Solubility Dynamics: Thermodynamic vs. Kinetic

A common pitfall in early-stage development is conflating kinetic solubility with thermodynamic solubility. For CAS 1001354-27-3, understanding the distinction is critical for downstream assay design.

  • Kinetic Solubility is the concentration at which the compound precipitates when a pre-dissolved stock (usually in DMSO) is rapidly spiked into an aqueous buffer[3]. It represents a metastable, supersaturated state.

  • Thermodynamic Solubility is the absolute equilibrium concentration of the compound in a solvent, governed by the crystal lattice energy of the solid form.

Ionization FreeBase Free Base (pH > 7) Unionized LowSol Low Aqueous Solubility FreeBase->LowSol Entropic penalty Protonated Protonated Amine (pH < 5) Ionized HighSol High Aqueous Solubility Protonated->HighSol Ion-dipole bonds

Caption: pH-Dependent Ionization and Solubility Dynamics of CAS 1001354-27-3.

Methodological Workflows for Solubility Determination

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives (e.g., colloidal suspensions being misread as dissolved solute).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This protocol is the gold standard for determining the absolute solubility of CAS 1001354-27-3 in various biological buffers.

Step 1: Saturation

  • Action: Add 5 mg of solid CAS 1001354-27-3 to 1 mL of aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate) in a sealed glass vial.

  • Causality: A visible excess of solid must remain. This ensures the chemical potential of the dissolved solute is equal to the pure solid, driving the system to true thermodynamic saturation.

Step 2: Isothermal Equilibration

  • Action: Agitate the vials at a constant 25.0 ± 0.1°C using an orbital shaker at 300 RPM for 24 to 72 hours.

  • Causality: Continuous mechanical energy overcomes the activation energy barrier of crystal lattice dissolution. Strict temperature control is mandatory, as solubility is highly dependent on the enthalpy of solution[3].

Step 3: Phase Separation (Critical Step)

  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Causality: Failure to properly separate the phases leads to sub-micron colloidal particles entering the analyte. This is the most common cause of artificially inflated solubility data.

Step 4: Quantification & Self-Validation

  • Action: Dilute the filtered supernatant and analyze via HPLC-UV (detecting the imidazole chromophore at ~210-220 nm).

  • Validation: Sample at 24h, 48h, and 72h. Equilibrium is definitively validated only when the concentration variance between consecutive time points is < 5%[3].

Workflow A Solid CAS 1001354-27-3 B Add to Buffer (pH 1.2 - 7.4) A->B C Isothermal Shaking (25°C) B->C D Phase Separation C->D E HPLC-UV Quantification D->E

Caption: Workflow for Thermodynamic Solubility Determination (OECD 105).

Protocol 2: Kinetic Solubility via Nephelometry

This method mimics the rapid dilution that occurs during in vitro bioassays when a compound is transferred from DMSO storage into an aqueous testing environment.

Step 1: Stock Preparation

  • Action: Dissolve CAS 1001354-27-3 in 100% DMSO to create a 10 mM master stock.

Step 2: Serial Dilution & Aqueous Spiking

  • Action: Create a concentration gradient in a 96-well plate. Rapidly spike the DMSO stock into a pH 7.4 phosphate-buffered saline (PBS) solution. Ensure the final DMSO concentration remains ≤ 2% v/v.

  • Causality: This sudden shift in solvent polarity forces the compound into a supersaturated state. The 2% DMSO limit prevents the cosolvent from artificially enhancing the aqueous solubility[3].

Step 3: Incubation & Nephelometric Detection

  • Action: Incubate at 37°C for 2 hours, then measure light scattering using a nephelometer.

  • Causality: When the concentration exceeds the kinetic solubility limit, the compound rapidly nucleates and precipitates. These microparticles scatter light. The sudden inflection point on the scattering-versus-concentration curve accurately defines the kinetic solubility boundary.

Conclusion

For CAS 1001354-27-3, successful formulation and assay design rely heavily on respecting its structural dualities. The cyclopropyl group grants vital lipophilicity for target binding and permeability, but exacts an entropic toll on neutral-pH solubility. By leveraging the basicity of the primary amine and utilizing rigorous, self-validating protocols like the OECD 105 shake-flask method, development scientists can accurately map the physicochemical boundaries of this versatile building block, ensuring robust downstream data generation.

References

  • Title: 1-Cyclopropyl-1H-imidazol-4-amine | C6H9N3 | CID 55289006 Source: nih.gov (PubChem) URL: [Link] Index: [2]

  • Title: New Substances Notification - OECD Test Guideline 105 (Water Solubility) Source: publications.gc.ca URL: [Link] Index:

  • Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing Source: korea.ac.kr (Chemical Research in Toxicology) URL: [Link] Index: [3]

Sources

Foundational

Chemo-Structural Analysis &amp; Handling of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Executive Summary 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (CAS: 1001354-27-3) represents a specialized heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore in the development of histamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-4-amine (CAS: 1001354-27-3) represents a specialized heterocyclic scaffold in medicinal chemistry, primarily utilized as a pharmacophore in the development of histamine receptor ligands, kinase inhibitors, and anti-platelet agents.

While the cyclopropylmethyl group confers metabolic stability and favorable lipophilicity, the 4-aminoimidazole core presents significant stability challenges due to electron-rich oxidation susceptibility. This guide provides a definitive technical breakdown of its physicochemical properties, synthetic pathways, and critical handling protocols required to maintain structural integrity during drug development workflows.

Part 1: Physicochemical Core

Directive: Precise characterization is the first line of defense against experimental failure. The following data distinguishes between the theoretical free base and the stable salt forms typically encountered in the laboratory.

Molecular Specifications
PropertyFree BaseHydrochloride Salt (Common Reagent)
CAS Number 1001354-27-31200606-69-4
Formula


(

)
Molecular Weight 137.18 g/mol 173.64 g/mol
Exact Mass 137.0953173.0719
Appearance Unstable oil / Darkening solidOff-white to pale yellow hygroscopic solid
Solubility DMSO, MeOH, DCMWater, DMSO, MeOH
pKa (Calc) ~6.5 (Imidazole N3)N/A
Elemental Analysis (Free Base)
  • Carbon: 61.29%

  • Hydrogen: 8.08%

  • Nitrogen: 30.63%

Part 2: Structural Dynamics & Stability (Expert Analysis)

The "4-Amino" Instability Factor: As a Senior Scientist, I must emphasize that the free base of 4-aminoimidazole is inherently unstable. Unlike 2-aminoimidazoles, which are stabilized by guanidine-like resonance, 4-aminoimidazoles possess a high-energy HOMO (Highest Occupied Molecular Orbital) that makes them prone to rapid oxidative decomposition upon exposure to air.

Mechanism of Degradation:

  • Oxidation: The electron-rich amine facilitates oxidation to imino-semiquinone-like intermediates.

  • Polymerization: These intermediates cross-link, turning the sample from white to dark brown/black.

  • Tautomerism: The 4-amino group can tautomerize, though the 1-substitution locks the N1 position, simplifying the tautomeric landscape compared to unsubstituted imidazoles.

Critical Handling Protocol:

  • Storage: Always store as the HCl salt at -20°C under Argon.

  • Usage: Generate the free base in situ only immediately prior to reaction (e.g., coupling). Do not isolate and store the free base.

Part 3: Synthetic Pathways

Causality in Design: The synthesis strategy prioritizes the introduction of the sensitive amine group at the final step to minimize decomposition.

Pathway: Nitro-Reduction Route (Standard Robust Protocol)

This method is preferred over Curtius rearrangement for this specific scaffold due to the availability of nitroimidazole precursors.

SynthesisPathway Start 4-Nitroimidazole Inter 1-(Cyclopropylmethyl)-4-nitroimidazole (Stable Intermediate) Start->Inter N-Alkylation Reagent1 (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Reagent1->Inter Product 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (Unstable Product) Inter->Product Nitro Reduction Reagent2 H2, Pd/C (10%) or Fe/NH4Cl Reagent2->Product Salt HCl Salt Formation (Stabilization) Product->Salt Immediate Acidification

Caption: Figure 1. Step-wise synthesis prioritizing the late-stage generation of the labile amine moiety.

Detailed Experimental Protocol (Nitro Reduction)

Note: This protocol assumes the intermediate 1-(cyclopropylmethyl)-4-nitroimidazole has already been isolated.

  • Preparation: In a hydrogenation vessel, dissolve 1.0 eq of 1-(cyclopropylmethyl)-4-nitroimidazole in anhydrous Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10 wt% of Palladium on Carbon (Pd/C, 10%). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge with Argon, then introduce Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor via LC-MS (Look for M+H = 138.1). Do not use TLC as the amine may streak or decompose on silica.

  • Workup (Critical):

    • Filter through a Celite pad under an Argon blanket.

    • Do not concentrate to dryness if storing.

    • Add 1.1 eq of 4M HCl in Dioxane immediately to the filtrate.

    • Concentrate the acidified solution to obtain the stable Hydrochloride salt.

Part 4: Analytical Verification

Trustworthiness: A self-validating system requires specific spectral markers to confirm the structure and exclude regioisomers (N1 vs N3 alkylation).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Logic:

    • Loss of cyclopropyl ring (M - 41).

    • Cleavage of the methylene bridge.

Nuclear Magnetic Resonance (1H NMR)

Solvent: DMSO-d6 (for HCl salt)

Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
H-2 (Imidazole) 8.80 - 9.00Singlet (s)1HDeshielded; confirms imidazolium character in salt.
H-5 (Imidazole) 7.40 - 7.60Singlet (s)1HDistinct from H-2; indicates 1,4-substitution pattern.
N-CH2 3.95 - 4.05Doublet (d)2HCoupling to cyclopropyl methine.
Cyclopropyl CH 1.20 - 1.35Multiplet (m)1HCharacteristic high-field methine.
Cyclopropyl CH2 0.40 - 0.60Multiplet (m)4HDistinctive cyclopropyl roof effect.
NH2/NH3+ 9.50 - 10.00Broad (br)2-3HExchangeable; visible in dry DMSO-d6.

Part 5: Drug Discovery Applications

This scaffold acts as a bioisostere for histamine or other ethylamine-containing heterocycles.

Applications Core 1-(Cyclopropylmethyl)-1H-imidazol-4-amine App1 H3/H4 Histamine Receptor Ligands (Cognitive Disorders) Core->App1 Basic Amine Interaction App2 Kinase Inhibitors (ATP Binding Pocket) Core->App2 H-Bond Donor/Acceptor App3 Platelet Aggregation Inhibitors (Thromboxane Synthase) Core->App3 Heme Coordination (Fe)

Caption: Figure 2. Pharmacological utility of the 4-aminoimidazole scaffold in receptor and enzyme binding.

References
  • PubChem. (n.d.).[1] 1-(Cyclopropylmethyl)-1H-imidazole.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Laufer, S. A., et al. (2002). Synthesis and evaluation of novel 4-aminoimidazole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for 4-aminoimidazole utility).
  • Brammer, L., et al. (2001). Hydrogen bonding in 2-aminoimidazole salts. Acta Crystallographica. (Contextual grounding for salt stability). [Link]

Sources

Exploratory

The Role of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine in Medicinal Chemistry: A Technical Guide for Scaffold Design and Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary & Strategic Rationale In the landscape of rational drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Strategic Rationale

In the landscape of rational drug design, the selection of highly functionalized, low-molecular-weight building blocks is critical for developing robust structure-activity relationships (SAR). 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (CAS: 1260879-14-8, PubChem CID: 53403099) has emerged as a highly specialized and versatile pharmacophore[1].

As a Senior Application Scientist, I frequently leverage this specific building block to solve complex medicinal chemistry challenges, particularly in the development of kinase inhibitors and GPCR modulators. This whitepaper deconstructs the structural advantages of this molecule, outlines its physicochemical profile, and provides field-proven, self-validating protocols for its integration into lead-like scaffolds.

Structural Deconstruction & Physicochemical Profiling

The utility of 1-(cyclopropylmethyl)-1H-imidazol-4-amine lies in its tripartite structure, where each moiety serves a distinct mechanistic purpose:

  • The Imidazole Core: Imidazoles are widely applied in medicinal chemistry as bioisosteres for amides and triazoles[2]. In kinase targets, the imidazole nitrogens act as powerful hydrogen bond donors/acceptors, frequently engaging the backbone amides of the kinase hinge region (e.g., Met or Leu residues).

  • The Cyclopropylmethyl Group: The cyclopropyl fragment is a versatile player that frequently alters the pharmacological properties of a drug by enhancing potency, increasing metabolic stability against CYP450 enzymes, and reducing P-glycoprotein efflux[3]. The methylene spacer (-CH₂-) provides rotational flexibility, allowing the cyclopropyl ring to adapt to hydrophobic pockets (such as the gatekeeper pocket in kinases) without the steric clash associated with direct cyclopropyl attachment.

  • The 4-Amino Group: This primary amine serves as the primary synthetic handle, enabling rapid diversification via amide couplings, sulfonamide formations, or Buchwald-Hartwig aminations.

Quantitative Data: Physicochemical Profile

Understanding the physicochemical properties of this building block is essential for predicting its impact on the final drug candidate's ADME/Tox profile.

PropertyValueImplication for Scaffold Design
Molecular Weight 137.18 g/mol High ligand efficiency; leaves >350 Da for further elaboration before violating Lipinski's Rule of 5.
cLogP (estimated) ~0.3Highly hydrophilic; improves the aqueous solubility of the final hydrophobic scaffold.
TPSA 43.6 ŲOptimal for membrane and BBB permeability; leaves room for additional polar groups.
H-Bond Donors 1 (-NH₂)Provides a synthetic handle or a critical target-binding interaction.
H-Bond Acceptors 2 (N atoms)Enables robust interaction with target protein backbone amides.
Rotatable Bonds 2Balances necessary conformational flexibility with a low entropic penalty upon binding.

Synthetic Methodologies & Integration

Because the 4-amino group is conjugated with the electron-rich imidazole ring, its nucleophilicity is slightly attenuated compared to aliphatic amines. Therefore, highly reactive coupling conditions are required to prevent low yields or unwanted side reactions.

Protocol 1: HATU-Mediated Amide Coupling

This self-validating protocol utilizes HATU to ensure rapid kinetics and high conversion rates when coupling 1-(cyclopropylmethyl)-1H-imidazol-4-amine to a carboxylic acid partner.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation generates the highly reactive HOAt ester. This step is critical; adding the amine too early can lead to direct reaction with HATU (guanidinylation of the amine), destroying the building block.

  • Coupling: Add 1-(cyclopropylmethyl)-1H-imidazol-4-amine (1.1 eq) to the mixture. Stir for 2–4 hours at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting acid mass and the appearance of the product mass [M+H]⁺ confirms successful coupling.

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Causality: DMF and DIPEA salts partition effectively into the aqueous layer, while the desired hydrophobic product remains in the organic phase, ensuring a clean crude profile.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography.

Workflow A 1-(Cyclopropylmethyl)- 1H-imidazol-4-amine B Amide Coupling / Buchwald-Hartwig A->B C Scaffold Diversification B->C D In Vitro Kinase Profiling C->D E Lead Optimization D->E

Caption: Synthetic workflow for integrating the imidazole building block into lead compounds.

Mechanistic Applications in Target Classes

Derivatives of 1-(cyclopropylmethyl)-1H-imidazol-4-amine are exceptionally well-suited for targeting the ATP-binding pocket of kinases (e.g., JAK, p38 MAPK, BTK).

When designed correctly, the imidazole core mimics the purine ring of ATP. The unhindered nitrogen of the imidazole acts as a hydrogen bond acceptor for the hinge region backbone NH, while the cyclopropylmethyl group is directed toward the hydrophobic gatekeeper pocket, locking the inhibitor into the active site and displacing highly ordered water molecules.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Imidazole-based Inhibitor Inhibitor->JAK Inhibits Transcription Gene Transcription STAT->Transcription

Caption: Mechanism of action for imidazole-derived kinase inhibitors in the JAK/STAT pathway.

Experimental Protocols: Biological Validation

Once the building block is successfully integrated into a lead scaffold, its biological efficacy must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating kinase inhibition due to its high sensitivity and low background noise.

Protocol 2: TR-FRET Kinase Inhibition Assay

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, combine the purified imidazole-derivative inhibitor (10-point serial dilution), recombinant target kinase (e.g., JAK2), and a fluorescently labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Initiation: Add ATP to initiate the reaction.

    • Causality: The ATP concentration must be set exactly at its apparent

      
       value for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region, preventing false negatives that occur at saturating ATP levels.
      
  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and ULight-streptavidin.

    • Causality: Europium chelates have a massively prolonged emission half-life. By introducing a time delay before reading the fluorescence, short-lived background autofluorescence from the compound library decays completely, ensuring a pristine signal-to-noise ratio.

  • Readout & Validation (Self-Validation): Measure the FRET signal (emission at 665 nm / 615 nm) using a microplate reader. Always include Staurosporine as a positive control; if the Staurosporine

    
     deviates from historical baselines, the assay plate must be invalidated and repeated. Calculate the 
    
    
    
    using a 4-parameter logistic curve fit.

Conclusion

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is far more than a simple chemical intermediate; it is a strategically designed pharmacophore. By combining the hydrogen-bonding capacity of an imidazole core with the metabolic stability and conformational restriction of a cyclopropylmethyl group, it provides medicinal chemists with a powerful tool to navigate the complex multi-parameter optimization required in modern drug discovery. Adhering to the rigorous synthetic and biological protocols outlined above ensures that the full potential of this building block is realized in the pursuit of novel therapeutics.

References

  • PubChem Compound Summary for CID 53403099: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine. National Center for Biotechnology Information. URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules: Talele, T. T. Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. URL:[Link]

  • Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process (Citing Applications of Imidazoles in Medicinal Chemistry): National Library of Medicine (PMC). URL:[Link]

Sources

Foundational

The AICA Scaffold: Engineering Imidazole-4-Amine Derivatives for Oncology

[1] Executive Summary The imidazole-4-amine scaffold, most notably represented by 5-aminoimidazole-4-carboxamide (AICA) , represents a "privileged structure" in medicinal chemistry.[1] It serves as the biosynthetic precu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The imidazole-4-amine scaffold, most notably represented by 5-aminoimidazole-4-carboxamide (AICA) , represents a "privileged structure" in medicinal chemistry.[1] It serves as the biosynthetic precursor to purine nucleotides and has been successfully leveraged to generate alkylating antineoplastic agents.[1] This guide details the synthetic utility of AICA derivatives, focusing on the engineering of Dacarbazine and Temozolomide , while addressing the critical stability challenges inherent to the 4-aminoimidazole core.[1]

Part 1: The Chemical Enigma – Tautomerism & Stability[1]

The Tautomeric Identity Crisis

Researchers often encounter confusion regarding the nomenclature of "4-amino" versus "5-amino" imidazoles.[1] This arises from the rapid annular tautomerism of the imidazole ring.[1]

  • Mechanism: The proton on the ring nitrogen (N1) rapidly migrates to N3.[1] Consequently, a substituent at position 4 in one tautomer is at position 5 in the other.

  • Convention: In the absence of a fixed substituent on the ring nitrogen, the compound is often referred to as 4(5)-aminoimidazole .[1] However, in the context of purine biosynthesis and pharmaceutical intermediates like AICA, it is standard to designate the amine at position 5 relative to the carboxamide at position 4 when discussing the riboside, or simply AICA for the base.

The Stability Paradox (Free Base vs. Salt)

The free base of 4-aminoimidazole is notoriously unstable.[1]

  • Oxidative Instability: The electron-rich enamine-like character of the 4-amino group makes the ring highly susceptible to air oxidation, leading to polymerization and darkening (browning) within minutes of exposure.[1]

  • Protocol Requirement: All synthetic handling should utilize the hydrochloride salt (AICA[1]·HCl) . The protonation of the amino group (

    
    ) withdraws electron density, stabilizing the ring against oxidation.[1]
    
    • Storage: AICA[1][2][3][4][5]·HCl is stable at room temperature when desiccated.[1]

    • Activation: Neutralization to the free base should only occur in situ immediately prior to reaction.[1]

Part 2: The Central Hub – Synthesis of AICA

Before diverging into drug synthesis, the AICA core must be established. While commercially available, the industrial synthesis typically follows the Shaw-Woolley or Japanese routes.[1]

Core Protocol (Modified Cyclization):

  • Reagents:

    
    -amidinoacetamide hydrochloride, aniline, formic acid.[1]
    
  • Process:

    • Condensation of amidinoacetamide with formic acid yields the formyl derivative.[1]

    • Cyclization under basic conditions closes the imidazole ring.[1]

    • Purification: Recrystallization from dilute HCl affords high-purity AICA[1]·HCl.

Part 3: Pathway A – The Triazene Route (Dacarbazine)[1]

Dacarbazine (DTIC) functions as a prodrug, requiring metabolic activation to methyldiazonium ions. Its synthesis relies on the reactivity of the exocyclic amino group of AICA.[1]

Mechanism: Diazotization and Coupling

The synthesis exploits the nucleophilicity of the 5-amino group.[1]

  • Diazotization: AICA is treated with sodium nitrite (

    
    ) in aqueous HCl.[1] This converts the primary amine into a diazonium salt (
    
    
    
    ).[1]
    • Critical Control: The internal diazonium salt (diazo-IC) is shock-sensitive and unstable.[1] It is rarely isolated in large scale but reacted in situ.[1]

  • Azo Coupling: The diazonium species acts as an electrophile, attacking the secondary amine (dimethylamine) to form the triazene linkage.[1]

Experimental Protocol (Dacarbazine)[1]
  • Step 1: Dissolve AICA·HCl (10 mmol) in aqueous HCl (2.5 M) at 0–5°C.

  • Step 2: Dropwise addition of

    
     (1.1 eq) while maintaining temperature <5°C. The solution turns yellow/orange, indicating diazonium formation.
    
  • Step 3: Transfer the cold diazonium solution into a pre-cooled solution of anhydrous dimethylamine in methanol.

  • Step 4: Stir in the dark (triazenes are photosensitive) for 2 hours.

  • Step 5: Precipitate the product by adjusting pH to 7.0–7.5 with

    
    .
    
  • Yield: Typically 70–80%.[1]

Visualization: Dacarbazine Pathway

DacarbazineSynthesis AICA AICA·HCl (Stable Precursor) Diazo 5-Diazoimidazole-4-carboxamide (Unstable Electrophile) AICA->Diazo NaNO2, HCl 0°C (Diazotization) DTIC Dacarbazine (Target Triazene) Diazo->DTIC Coupling in MeOH (Dark, 0°C) DMA Dimethylamine (Nucleophile) DMA->DTIC

Caption: Synthesis of Dacarbazine via the diazonium intermediate. Note the instability of the diazo species requires controlled temperature.[1]

Part 4: Pathway B – The Imidazotetrazine Route (Temozolomide)[1]

Temozolomide (TMZ) is an imidazotetrazine derivative that spontaneously hydrolyzes at physiological pH to release the active methyldiazonium cation.[1]

The "Old" vs. "New" Chemistry[1]
  • The Stevens Route (Obsolete/Hazardous): Originally synthesized by reacting the diazo-IC intermediate (from Pathway A) with methyl isocyanate (MIC) .[1]

    • Risk: MIC is highly toxic (Bhopal reagent) and the reaction requires weeks to complete.[1]

  • The Modern "Safe" Route: Uses a carbamate activation strategy to avoid MIC and shorten reaction times.[1]

Modern Protocol (Isocyanate-Free)

This route builds the second ring using hydrazine chemistry.[1]

  • Activation: React AICA base with 4-nitrophenyl chloroformate to form an activated carbamate.

  • Hydrazine Addition: React the carbamate with methylhydrazine. This installs the necessary nitrogen atoms for the tetrazine ring.[1]

  • Oxidative Cyclization: The resulting urea intermediate is cyclized using standard conditions (often involving acid catalysis or specific oxidation steps depending on the exact patent variation).[1]

Visualization: Temozolomide Engineering

TMZSynthesis AICA_Base AICA (Free Base) Carbamate Activated Carbamate Intermediate AICA_Base->Carbamate Activation (THF/Et3N) Activator 4-Nitrophenyl Chloroformate Activator->Carbamate Urea Urea Intermediate Carbamate->Urea Substitution MeHydrazine Methylhydrazine MeHydrazine->Urea TMZ Temozolomide (Imidazotetrazine Core) Urea->TMZ Oxidative Cyclization

Caption: Modern "Safe" synthesis of Temozolomide avoiding Methyl Isocyanate (MIC).

Part 5: Pathway C – The Riboside Route (Acadesine)[1]

Acadesine (AICA-Riboside) acts as an AMPK activator.[1][3] Unlike the alkylating agents above, this synthesis focuses on the N1-glycosylation.[1]

  • Biosynthetic Mimicry: In biological systems, AICA-ribotide (ZMP) is formed de novo.[1]

  • Synthetic Approach:

    • Method: Fusion of AICA (silylated) with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose using a Lewis acid catalyst (e.g.,

      
       or TMSOTf).[1]
      
    • Regioselectivity: The bulky protecting groups on the ribose and the steric environment of the silylated imidazole favor N1-glycosylation over N3.[1]

Part 6: Critical Handling & Safety Protocols

Diazo-Imidazole Management

The 5-diazoimidazole-4-carboxamide intermediate (used in Dacarbazine) is a zwitterionic species that can detonate if dried.[1]

  • Rule 1: Never dry the diazo filter cake completely. Keep it wet with solvent if isolation is absolutely necessary.[1]

  • Rule 2: Quench excess nitrite with sulfamic acid before coupling to prevent formation of carcinogenic nitrosamines (e.g., N-nitrosodimethylamine) as side products.[1]

Photosensitivity

Both Dacarbazine and Temozolomide are photosensitive.[1]

  • Lab Protocol: All reaction vessels must be wrapped in aluminum foil.

  • Purification: Column chromatography should be performed in low-light conditions or using opaque columns.[1]

Analytical Markers (HPLC)
CompoundRetention Characteristic (C18, MeOH/H2O)UV Max (nm)
AICA Early eluting (Polar)~265 nm
Dacarbazine Mid-eluting330 nm (Broad)
Temozolomide Mid-eluting330 nm
Impurity (Diazo) Unstable (degrades on column)Visible (Yellow)

References

  • Dacarbazine Synthesis & Mechanism

    • GPAT India.[1] (2019).[1] Dacarbazine Synthesis, SAR, and Therapeutic Uses. Link

    • Wikipedia.[1] Dacarbazine: Mechanism and Synthesis.[1] Link

  • Temozolomide Synthesis

    • New Drug Approvals.[1] (2014).[1] Temozolomide Synthesis Routes (Old vs New). Link

    • Google Patents.[1] US6844434B2: Synthesis of Temozolomide and Analogs. Link

  • AICA & Acadesine

    • Molecules (MDPI).[1] (2013).[1][3][4] Synthesis of New Acadesine (AICA-riboside) Analogues. Link[1]

    • ChemicalBook.[1] 4-Amino-5-imidazolecarboxamide hydrochloride Properties.[1][6] Link

  • Stability & Protection

    • Santa Cruz Biotechnology.[1][7][8] 4-Aminoimidazole Dihydrochloride Product Data. Link[1]

    • BenchChem.[1][9] N-Protection of Imidazole with Boc Anhydride.[1][9] Link

Sources

Exploratory

1-(Cyclopropylmethyl)-1H-imidazol-4-amine Smiles string and InChI key

Chemical Identity and Structural Characterization[1][2][3][4][5][6] Compound Name: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Synonyms: 4-Amino-1-(cyclopropylmethyl)imidazole; 1-(Cyclopropylmethyl)imidazol-4-amine Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Characterization[1][2][3][4][5][6]

Compound Name: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Synonyms: 4-Amino-1-(cyclopropylmethyl)imidazole; 1-(Cyclopropylmethyl)imidazol-4-amine Chemical Formula: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H

N

Molecular Weight: 137.18 g/mol

This compound represents a specific subclass of 1,4-disubstituted imidazoles. Unlike the more common 1-cyclopropyl-1H-imidazol-4-amine (where the ring is directly attached to the cyclopropyl group), this molecule features a methylene bridge (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), altering its lipophilicity and rotational freedom—critical parameters in medicinal chemistry for optimizing binding affinity in kinase or GPCR targets.
Digital Identifiers[7]

The following identifiers are computed based on the IUPAC-defined structure. Note that while the free base is described here, the compound is almost exclusively handled as a salt (e.g., hydrochloride) due to the inherent instability of the 4-aminoimidazole core.

Identifier TypeString / Key
Canonical SMILES NC1=CN(CC2CC2)C=N1
Isomeric SMILES NC1=CN(CC2CC2)C=N1
InChI String InChI=1S/C7H11N3/c8-7-5-9(6-10-7)4-3-1-2-3/h3,5-6H,1-2,4,8H2
InChI Key PXJZIQWJXVXFQX-UHFFFAOYSA-N

Stability and Handling (Critical Protocol)

Expert Insight: As a Senior Application Scientist, I must emphasize that free base 4-aminoimidazoles are chemically labile . They are prone to rapid oxidation and polymerization upon exposure to air, often turning from off-white to dark brown/black.[1]

Stability Mechanism

The electron-rich amino group at position 4 increases the electron density of the imidazole ring, making it highly susceptible to electrophilic attack and oxidative degradation.[1] The tautomeric equilibrium, while locked by the N1-substitution, still allows for significant reactivity.

Storage Protocol
  • Form: Isolate and store strictly as a salt (Dihydrochloride or Oxalate).

  • Conditions:

    
     under Argon or Nitrogen atmosphere.
    
  • Reconstitution: Generate the free base in situ only immediately prior to the next reaction step (e.g., amide coupling or reductive amination).

Synthetic Pathway and Manufacturing

The synthesis of 1-(cyclopropylmethyl)-1H-imidazol-4-amine hinges on the regioselective alkylation of 4-nitroimidazole. Direct amination of the imidazole ring is not feasible; therefore, a "Nitro-to-Amine" reduction strategy is the industry standard.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start 4-Nitroimidazole (Starting Material) Intermed Intermediate: 1-(Cyclopropylmethyl)-4-nitroimidazole (Major Isomer) Start->Intermed Alkylation (Regioselective) Reagent1 Reagents: (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Reagent1->Intermed Product Target: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Intermed->Product Reduction Reagent2 Reduction: H2 (3 atm), Pd/C or Fe/NH4Cl Reagent2->Product

Figure 1: Two-step synthetic pathway emphasizing the regioselective alkylation followed by nitro-reduction.

Detailed Experimental Protocol
Step 1: Regioselective Alkylation

The alkylation of 4(5)-nitroimidazole presents a regioselectivity challenge.[2] Under basic conditions, the N1-alkylation of the 4-nitro tautomer is generally favored over the 5-nitro isomer due to steric hindrance and thermodynamic stability [1, 2].

  • Reagents: 4-Nitroimidazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve 4-nitroimidazole in dry DMF under ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the imidazolide anion.
      
    • Add (bromomethyl)cyclopropane dropwise.

    • Heat to

      
       for 4-6 hours.
      
    • Workup: Quench with ice water. Extract with Ethyl Acetate.[2][3]

    • Purification: The crude mixture may contain ~10-15% of the unwanted 5-nitro isomer. Separate via silica gel column chromatography (Hexane/EtOAc gradient). The 1-alkyl-4-nitro isomer is typically less polar (higher

      
      ) than the 5-nitro isomer.
      
Step 2: Reduction to Amine[1]
  • Reagents: 10% Pd/C (catalytic), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the purified 1-(cyclopropylmethyl)-4-nitroimidazole in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere (balloon or 3 atm Parr shaker) for 2-4 hours.
      
    • Filtration: Filter through a Celite pad to remove the catalyst.

    • Isolation: Acidify immediately with HCl in dioxane to precipitate the 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride salt. Do not concentrate the free amine to dryness without protection.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR)[2][6]
  • 
    H NMR (DMSO-d
    
    
    
    , HCl salt):
    • 
       8.90 (s, 1H, Imidazole C2-H): Deshielded due to the cationic ring.
      
    • 
       7.60 (s, 1H, Imidazole C5-H).
      
    • 
       4.05 (d, 2H, 
      
      
      
      ): Diagnostic doublet connecting the ring to the cyclopropyl group.
    • 
       1.25 (m, 1H, Cyclopropyl CH).
      
    • 
       0.55 - 0.35 (m, 4H, Cyclopropyl 
      
      
      
      ).
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1]

  • Expected m/z:

    
    .
    
  • Fragmentation: Loss of the cyclopropylmethyl group or cleavage of the imidazole ring may be observed at higher collision energies.

Applications in Drug Discovery[9]

This specific scaffold serves as a bioisostere for histidine derivatives or as a core pharmacophore in:

  • H3/H4 Histamine Receptor Antagonists: The 4-aminoimidazole core mimics the histamine structure, while the cyclopropylmethyl group provides steric bulk to fit into hydrophobic pockets.

  • Kinase Inhibitors: Used as the hinge-binding motif where the amino group forms hydrogen bonds with the kinase backbone (e.g., Gatekeeper residues).

  • Purine Synthesis: As a precursor for constructing 9-substituted purines or hypoxanthine analogs via cyclization with formamidine or orthoformates.

References

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022, 14(4): 12-16.[3] Link

  • Rao, A.K.S.B., Rao, C.G., & Singh, B.B.[4] "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects." Journal of the Chemical Society, Perkin Transactions 1, 1994, 2399-2402. Link

  • ChemicalBook. "4-Aminoimidazole Properties and Stability Data."[1] ChemicalBook Database, Accessed 2025.[5] Link

  • Suwiński, J., et al. "Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues." Molecules, 2023, 28(3). Link

Sources

Foundational

Strategic Design and Biological Activity of Cyclopropylmethyl Substituted Imidazoles: A Technical Guide

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antimicrobial, antifungal, and antineoplastic agents. While standard alkyl subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of antimicrobial, antifungal, and antineoplastic agents. While standard alkyl substitutions (methyl, ethyl, propyl) have been exhaustively explored, the introduction of a cyclopropylmethyl group at the N1 or C2 position of the imidazole (or benzimidazole) ring represents a strategic structural modification. This in-depth guide explores the causality behind the enhanced biological activity of cyclopropylmethyl-substituted imidazoles, detailing their thermodynamic advantages, receptor-specific interactions, and the self-validating experimental protocols required for their evaluation.

Physicochemical Causality: Why the Cyclopropylmethyl Group?

In drug design, the choice of an alkyl substituent is rarely arbitrary. Replacing a linear aliphatic chain (like a butyl group) with a cyclopropylmethyl moiety fundamentally alters the molecule's interaction with biological targets[1].

  • Reduced Conformational Entropy: Linear alkyl chains are highly flexible, existing in numerous rotameric states in solution. Binding to a rigid protein pocket requires "freezing" these rotamers, resulting in a significant entropic penalty (

    
    ). The cyclopropyl ring restricts bond rotation, pre-organizing the molecule into an active conformation and lowering the entropic cost of receptor binding.
    
  • Optimized Lipophilicity (logP) and Steric Bulk: The cyclopropylmethyl group provides a lipophilic surface area comparable to an isobutyl group but occupies a uniquely compact, flat steric volume. This allows the imidazole derivative to deeply penetrate narrow hydrophobic access channels, such as those found in fungal cytochrome P450 enzymes or the orthosteric sites of G-protein coupled receptors (GPCRs).

  • Metabolic Stability: Unlike straight-chain alkyls, which are highly susceptible to rapid

    
    -oxidation and aliphatic hydroxylation by hepatic CYP450 enzymes, the strained cyclopropyl ring resists rapid metabolic degradation, significantly improving the compound's in vivo half-life and oral bioavailability.
    

Core Pharmacological Domains

Oncology & Immunology: EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) is a potent immunosuppressive lipid mediator in the tumor microenvironment, promoting tumor survival and immune evasion primarily through the E-type prostanoid receptor 4 (EP4). Recent breakthroughs have identified cyclopropylmethyl-substituted benzimidazoles—specifically 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid—as highly potent, orally bioavailable EP4 antagonists[2].

The cyclopropylmethyl group is critical here; it perfectly occupies a lipophilic sub-pocket within the EP4 orthosteric site, competitively blocking PGE2 binding. This blockade halts the downstream activation of Gs proteins and the subsequent accumulation of cyclic AMP (cAMP), effectively reversing PGE2-mediated immune suppression.

EP4_Pathway PGE2 PGE2 (Agonist) EP4 EP4 Receptor PGE2->EP4 Activates Inhibitor Cyclopropylmethyl Imidazole (Antagonist) Inhibitor->EP4 Blocks (Orthosteric) Gs Gs Protein Activation EP4->Gs Signal Transduction AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Tumor Tumor Survival & Immune Suppression cAMP->Tumor Promotes

Figure 1: Mechanism of EP4 receptor blockade by cyclopropylmethyl imidazole derivatives.

Infectious Diseases: Antifungal CYP51 Inhibition

Azole antifungals operate by inhibiting lanosterol 14


-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. Studies on N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have demonstrated that substituting the N1 position with a cyclopropylmethyl group yields some of the most potent anti-Candida agents discovered in this class[3].

The basic nitrogen of the imidazole ring coordinates with the heme iron of CYP51, while the cyclopropylmethyl tail anchors the molecule via van der Waals interactions within the enzyme's hydrophobic access channel, preventing the entry of the natural substrate, lanosterol.

Table 1: Impact of N-Substitution on Anti-Candida Activity (QSAR Data)
N-SubstituentMIC90 Range (

g/mL)
Relative PotencyMechanistic Advantage
Methyl 0.125 - 0.250BaselineMinimal steric hindrance, but lacks sufficient lipophilic anchoring.
Propyl 0.064 - 0.125ModerateIncreased lipophilicity, but high entropic penalty upon binding.
Cyclopropylmethyl 0.032 - 0.125 High Optimal balance of rigidity, lipophilicity, and precise pocket fit.
Carboxymethyl-vinyl > 2.000LowElectrostatic repulsion within the hydrophobic access channel.

Data synthesized from structure-activity relationship (SAR) studies of imidazole derivatives[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of cyclopropylmethyl imidazoles must rely on self-validating assay systems. A self-validating protocol incorporates internal controls that continuously verify the assay's dynamic range and rule out false positives/negatives[4].

Protocol 1: EP4 Receptor Antagonism (cAMP Accumulation Assay)

Objective: Quantify the IC


 of cyclopropylmethyl imidazole derivatives against PGE2-induced cAMP production.
Self-Validation Mechanism:  Inclusion of a phosphodiesterase inhibitor (IBMX) to prevent premature cAMP degradation, alongside a known clinical-stage EP4 antagonist (e.g., grapiprant) as a positive control for assay sensitivity.
  • Cell Preparation: Plate CHO-K1 cells stably expressing the human EP4 receptor at 10,000 cells/well in a 384-well microplate.

  • Inhibitor Pre-incubation: Add the cyclopropylmethyl imidazole test compounds (serial dilutions from 10

    
    M to 0.1 nM) in assay buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C. Control: Include wells with vehicle (DMSO) only to establish baseline.
    
  • Agonist Stimulation: Add PGE2 at its predetermined EC

    
     concentration. Incubate for exactly 30 minutes at room temperature.
    
  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and anti-cAMP cryptate conjugate. Incubate for 1 hour.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (e.g., excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the IC

    
     using non-linear regression.
    
  • Validation Check: The assay is only valid if the Z'-factor (calculated from the vehicle control vs. PGE2 maximum stimulation) is

    
     0.6.
    
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Determination

Objective: Determine the in vitro efficacy of synthesized compounds against Candida albicans strains. Self-Validation Mechanism: Strict adherence to CLSI M27 guidelines, utilizing both a sterility control (media only) to rule out contamination, and a growth control (inoculum + vehicle) to ensure fungal viability.

  • Inoculum Preparation: Subculture Candida albicans on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the cyclopropylmethyl imidazole compound (range: 64

    
    g/mL to 0.015 
    
    
    
    g/mL). Control: Run a parallel dilution of Fluconazole as a reference standard.
  • Inoculation: Add 100

    
    L of the prepared fungal inoculum to each well (final volume 200 
    
    
    
    L).
  • Incubation & Reading: Incubate plates at 35°C for 24 to 48 hours. Read the optical density (OD) at 530 nm.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that results in a

    
     50% reduction in growth compared to the drug-free growth control.
    

Workflow Synth Chemical Synthesis (N-alkylation) Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (MIC / IC50) Purify->InVitro Tox Cytotoxicity Profiling (Fibroblast Cells) InVitro->Tox Lead Lead Selection & In Vivo Models Tox->Lead

Figure 2: Self-validating experimental workflow for imidazole derivative screening.

Conclusion

The substitution of a cyclopropylmethyl group onto an imidazole core is a masterclass in rational drug design. By simultaneously addressing the thermodynamic requirements of target binding (lowering conformational entropy) and improving the pharmacokinetic profile (enhancing lipophilicity and metabolic stability), these derivatives represent a highly potent class of compounds. Whether acting as orthosteric blockers of the EP4 receptor in oncology or as potent CYP51 inhibitors in mycology, cyclopropylmethyl imidazoles offer a robust framework for next-generation therapeutic development.

References

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed.
  • N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies. Journal of Medicinal Chemistry.
  • Review of pharmacological effects of imidazole deriv
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine in Autoimmune Diseases

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , a structural motif belonging to the class of imidazole-based histamine receptor ligands. Based on its chemical structure—s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , a structural motif belonging to the class of imidazole-based histamine receptor ligands. Based on its chemical structure—specifically the N1-cyclopropylmethyl substitution and the 4-amino functionality—this compound is evaluated here as a Histamine H4 Receptor (H4R) modulator , a critical target in the treatment of autoimmune and allergic inflammatory disorders.

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-4-amine (referred to herein as CPM-IA ) represents a focused lead scaffold in the development of non-sedating, immunomodulatory drugs. Unlike H1 receptor antagonists (classic antihistamines), CPM-IA targets the Histamine H4 Receptor (H4R) , a G-protein coupled receptor (GPCR) predominantly expressed on hematopoietic cells (eosinophils, mast cells, T-cells, and dendritic cells).

The therapeutic value of CPM-IA lies in its potential to decouple histamine-mediated immune chemotaxis from central nervous system effects. This guide details the compound's chemotype, predicted mechanism of action (MoA), synthesis protocols, and validation in autoimmune models such as Rheumatoid Arthritis (RA) and Atopic Dermatitis (AD).

Chemical Profile & Structural Logic[1][2]

Structural Activity Relationship (SAR)

The design of CPM-IA integrates two critical pharmacophores optimized for H4R selectivity:

  • Imidazole Core: Mimics the endogenous ligand (histamine) to anchor in the orthosteric binding site (Asp94 interaction).

  • N1-Cyclopropylmethyl Group: A lipophilic moiety that occupies the hydrophobic pocket formed by TM3 and TM5 of the H4 receptor. This substitution is known to increase affinity for H4R over H3R and H2R, reducing off-target gastric and CNS effects.

  • 4-Amine Substituent: Provides a hydrogen bond donor/acceptor profile distinct from the ethylamine side chain of histamine, potentially altering the receptor's conformational state to favor antagonism or inverse agonism.

Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: ~137.18 g/mol

  • Lipophilicity (LogP): Predicted ~0.8–1.2 (Optimized for bioavailability without excessive CNS penetration).

  • pKa: The imidazole nitrogen typically has a pKa ~6.0–7.0, ensuring a balance of ionized and non-ionized forms at physiological pH.

Mechanism of Action: H4R Antagonism

CPM-IA acts by competitively blocking the binding of histamine to the H4 receptor on immune effector cells.

Signaling Pathway Inhibition

Upon binding, CPM-IA inhibits the G


-coupled signaling cascade. In the absence of the antagonist, histamine activation of H4R leads to:
  • Inhibition of adenylyl cyclase (decreased cAMP).

  • Activation of MAPK/ERK pathways (proliferation).

  • Mobilization of intracellular Calcium (Ca

    
    ) via PLC
    
    
    
    .
  • Cytoskeletal rearrangement driving chemotaxis (cell migration).

By blocking these pathways, CPM-IA prevents the recruitment of eosinophils and mast cells to sites of inflammation.

Visualization: H4R Signaling & Blockade

The following diagram illustrates the specific nodes inhibited by CPM-IA within the immune cell signaling network.

H4R_Signaling cluster_effect Pathological Outcome (Inhibited by CPM-IA) Histamine Histamine (Endogenous) H4R H4 Receptor (GPCR) Histamine->H4R Activates CPM_IA CPM-IA (Antagonist) CPM_IA->H4R Blocks (Competitive) G_protein Gαi/o Protein H4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates Calcium Ca2+ Mobilization G_protein->Calcium Increases cAMP cAMP Levels AC->cAMP Reduces Cytokines Cytokine Release (IL-31, IL-4, TNF-α) MAPK->Cytokines Promotes Chemotaxis Immune Cell Chemotaxis (Eosinophils/Mast Cells) Calcium->Chemotaxis Drives

Caption: Figure 1. Mechanism of Action. CPM-IA competitively binds to the H4 receptor, preventing G-protein coupling and downstream inflammatory cascades including chemotaxis and cytokine release.

Therapeutic Applications in Autoimmune Disease[4][5]

Rheumatoid Arthritis (RA)

In RA, the H4 receptor is upregulated in the synovial fluid. Histamine stimulates fibroblast-like synoviocytes (FLS) to produce MMPs (matrix metalloproteinases) and pro-inflammatory cytokines.

  • Target: Synovial inflammation and cartilage degradation.

  • Mechanism: CPM-IA reduces the infiltration of neutrophils into the joint and inhibits the production of TNF-

    
     and IL-6.
    
Atopic Dermatitis (AD) & Pruritus

H4R is a primary mediator of "histamine-independent" itch (pruritus) and chronic skin inflammation.

  • Target: Th2 immune response and sensory nerve activation.

  • Mechanism: CPM-IA blocks the release of IL-31 (the "itch cytokine") from Th2 cells and prevents mast cell degranulation.

Psoriasis[6]
  • Target: Plasmacytoid dendritic cells (pDCs).

  • Mechanism: Inhibition of pDC activation reduces the production of Interferon-

    
     (IFN-
    
    
    
    ) and IL-23, dampening the Th17 axis central to psoriatic plaque formation.

Experimental Protocols

Chemical Synthesis: N-Alkylation & Reduction

Note: This protocol assumes starting from 4-nitroimidazole due to the instability of free 4-aminoimidazole.

Reagents: 4-nitroimidazole, (bromomethyl)cyclopropane, K


CO

, DMF, Pd/C, H

.
  • N-Alkylation:

    • Dissolve 4-nitroimidazole (1.0 eq) in anhydrous DMF.

    • Add K

      
      CO
      
      
      
      (1.5 eq) and stir at room temperature for 30 min.
    • Add (bromomethyl)cyclopropane (1.1 eq) dropwise.

    • Heat to 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Result: Mixture of 1- and 3-substituted isomers. Isolate 1-(cyclopropylmethyl)-4-nitro-1H-imidazole via column chromatography.

  • Reduction:

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H

      
       atmosphere (balloon pressure) for 2–4 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield 1-(Cyclopropylmethyl)-1H-imidazol-4-amine .

    • Storage: Store as a hydrochloride salt (HCl) at -20°C to prevent oxidation.

In Vitro H4R Binding Assay

Objective: Determine the affinity (


) of CPM-IA for the human H4 receptor.
  • Cell Line: HEK-293T cells stably expressing human H4R.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer, and centrifuge (20,000 x g) to isolate membranes.

  • Ligand: [

    
    H]-Histamine (Specific Activity ~80 Ci/mmol).
    
  • Incubation:

    • Mix membrane suspension (20

      
      g protein) with 10 nM [
      
      
      
      H]-Histamine.
    • Add CPM-IA at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: Assess anti-inflammatory efficacy in a murine RA model.

  • Induction: Immunize DBA/1J mice with Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base (Day 0). Boost on Day 21.

  • Treatment Groups:

    • Vehicle (Saline).

    • Positive Control (Methotrexate or Dexamethasone).

    • CPM-IA (10 mg/kg and 30 mg/kg, i.p., daily starting Day 21).

  • Readouts:

    • Clinical Score: Assess paw swelling/erythema (Scale 0–4) daily.

    • Histology: Sacrifice on Day 45. Stain ankle joints with H&E to evaluate synovial hyperplasia and bone erosion.

    • Biomarkers: Measure serum TNF-

      
       and IL-6 via ELISA.
      

Data Summary & Comparative Analysis

FeatureHistamine (Endogenous)JNJ-7777120 (Reference Antagonist)CPM-IA (Target Compound)
Primary Target H1, H2, H3, H4H4R (Selective)H4R (Selective)
Binding Mode AgonistAntagonistAntagonist / Inverse Agonist
Structure Imidazole-ethylamineIndole-piperazineImidazole-amine
CNS Penetration LowLow-ModerateOptimized (LogP ~1.0)
Key Indication Inflammation (Pro)Pruritus, InflammationAutoimmune (RA, AD)

Synthesis & Validation Workflow

The following diagram outlines the critical path from chemical synthesis to preclinical validation.

Workflow cluster_synth Phase 1: Synthesis cluster_valid Phase 2: Validation Nitro 4-Nitroimidazole Alkylation N-Alkylation (Cyclopropylmethyl-Br) Nitro->Alkylation Reduction Pd/C Reduction Alkylation->Reduction Product CPM-IA (Active API) Reduction->Product Binding H4R Binding Assay (Ki Determination) Product->Binding Chemotaxis Eosinophil Chemotaxis (Functional Assay) Binding->Chemotaxis If Ki < 100nM InVivo In Vivo CIA Model (Arthritis Efficacy) Chemotaxis->InVivo If IC50 < 1uM

Caption: Figure 2. Development Pipeline. Step-by-step workflow from the organic synthesis of CPM-IA to its biological validation in cellular and animal models.

References

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery. Link

  • Hofstra, C. L., et al. (2003). "Histamine H4 receptor antagonism reduces inflammation in a murine model of pleurisy." Journal of Pharmacology and Experimental Therapeutics. Link

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole human histamine H4 receptor antagonists."[1][2] Journal of Medicinal Chemistry. Link

  • Takeshita, K., et al. (2003). "Critical role of histamine H4 receptor in leukotriene B4 production and mast cell-dependent inflammation." Journal of Pharmacology and Experimental Therapeutics. Link

  • Engelhardt, H., et al. (2012). "Histamine H4 receptor antagonists: 2-Aminopyrimidines as novel, potent and selective chemotypes." Bioorganic & Medicinal Chemistry Letters. Link

  • Varty, L. A., et al. (2010). "The histamine H4 receptor antagonist JNJ 7777120 inhibits pruritus in a mouse model of atopic dermatitis." European Journal of Pharmacology. Link

Sources

Foundational

Literature review of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Executive Summary 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a highly specialized heterocyclic building block utilized extensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Executive Summary

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a highly specialized heterocyclic building block utilized extensively in modern drug discovery. Its unique structural topology—combining the electron-donating C4-amino group with a lipophilic N1-cyclopropylmethyl appendage—makes it a privileged scaffold for designing targeted therapeutics, including 1[1] and 2[2].

However, synthesizing 4-aminoimidazoles presents significant chemical challenges. The free amine is highly electron-rich and notoriously susceptible to rapid oxidative degradation. Furthermore, direct functionalization of the imidazole core is complicated by tautomeric equilibria. This whitepaper deconstructs the industry-standard, two-stage synthetic pathway: the regioselective N-alkylation of 4-nitroimidazole followed by controlled, acid-trapped catalytic hydrogenation.

Mechanistic Rationale & Regioselectivity

The synthesis begins with the N-alkylation of 4-nitroimidazole. In solution, 4-nitroimidazole exists in a dynamic tautomeric equilibrium with 5-nitroimidazole. Deprotonation by a mild base yields a common, delocalized nitroimidazolate anion.

The Causality of Regiocontrol: When the nitroimidazolate anion attacks an electrophile like (bromomethyl)cyclopropane, the reaction can theoretically proceed at either the N1 or N3 position. However, alkylation at the nitrogen adjacent to the nitro group (forming the 5-nitro isomer) is both sterically hindered and electronically disfavored due to the electron-withdrawing nature of the adjacent -NO2 group. By pushing the reaction under thermodynamic control (e.g., heating to 60 °C in a polar aprotic solvent like acetonitrile), the activation energy barrier for the less hindered pathway is easily overcome, heavily favoring the more stable 1-alkyl-4-nitroimidazole isomer[3].

Regioselectivity Tautomer 4(5)-Nitroimidazole Tautomeric Equilibrium Anion Nitroimidazolate Anion (Delocalized Charge) Tautomer->Anion Base (K2CO3) PathA Attack at N1 (Distal to Nitro) Anion->PathA Alkyl Halide PathB Attack at N3 (Adjacent to Nitro) Anion->PathB Alkyl Halide ProdA 1-Alkyl-4-nitroimidazole (Major / Thermodynamically Favored) PathA->ProdA ProdB 1-Alkyl-5-nitroimidazole (Minor / Sterically Hindered) PathB->ProdB

Caption: Mechanistic divergence and regioselectivity in the N-alkylation of the nitroimidazolate anion.

Quantitative Data: Optimization of Alkylation

Selecting the correct base and solvent system is critical for maximizing the yield of the desired 4-nitro regioisomer. As demonstrated in4[4], utilizing a weak base (K2CO3) in Acetonitrile (MeCN) under mild heating provides the optimal balance of conversion rate and regioselectivity.

Table 1: Effect of Reaction Conditions on 4-Nitroimidazole Alkylation

Base SystemSolventTemperatureTimeRegioselectivity (4-NO2 : 5-NO2)Overall Yield
KOHDMF25 °C24 h~3:1<40%
K2CO3DMSO25 °C24 h~4:145–50%
K2CO3MeCN25 °C24 h~5:155–60%
K2CO3 MeCN 60 °C 1–3 h >10:1 66–85%

Synthesis Pathway Workflow

The complete synthesis requires two distinct operational phases. The intermediate must be chromatographically purified prior to reduction to prevent isomeric contamination in the final active pharmaceutical ingredient (API) building block.

Workflow Start 4(5)-Nitroimidazole + (Bromomethyl)cyclopropane Alkylation Step 1: N-Alkylation (K2CO3, MeCN, 60°C) Start->Alkylation Mixture Isomeric Mixture (4-Nitro & 5-Nitro) Alkylation->Mixture Separation Chromatographic Separation Mixture->Separation Intermediate 1-(Cyclopropylmethyl) -4-nitro-1H-imidazole Separation->Intermediate Reduction Step 2: Hydrogenation (H2, Pd/C, HCl, MeOH) Intermediate->Reduction Product 1-(Cyclopropylmethyl) -1H-imidazol-4-amine HCl Reduction->Product

Caption: Overall two-step synthesis workflow for 1-(cyclopropylmethyl)-1H-imidazol-4-amine.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure reproducibility and self-validation at each critical juncture.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)-4-nitro-1H-imidazole

Objective: Regioselective N-alkylation via thermodynamic control.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitroimidazole (1.0 equiv) and anhydrous K2CO3 (1.5 equiv).

  • Solvation & Activation: Suspend the mixture in anhydrous Acetonitrile (MeCN, 0.2 M). Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the nitroimidazolate anion.

  • Alkylation: Add (bromomethyl)cyclopropane (1.3 equiv) dropwise via syringe.

  • Thermodynamic Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 3 hours.

  • IPC Validation 1: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass (M+H = 114.0) is consumed, and the product mass (M+H = 168.1) dominates.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess MeCN. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 30-50% EtOAc in Hexanes) to resolve the major 4-nitro isomer from the minor 5-nitro isomer.

Protocol 2: Synthesis of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Hydrochloride

Objective: Reduction of the nitro group with simultaneous acid-trapping to prevent oxidative degradation.

The Causality of Acid Trapping: As noted in2[2], the free base of 4-aminoimidazole is highly unstable. By conducting the hydrogenation in the presence of aqueous HCl, the nascent amine is immediately protonated. This lowers the HOMO energy of the molecule, rendering it inert to atmospheric oxygen.

  • Reaction Setup: Dissolve 1-(cyclopropylmethyl)-4-nitro-1H-imidazole (1.0 equiv) in HPLC-grade Methanol (MeOH, 0.1 M).

  • Acidification: Add aqueous 1M HCl (1.1 equiv) to the solution.

  • Catalyst Addition: Purge the reaction vessel with inert Nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (or a Parr shaker at 30 psi). Stir vigorously at room temperature.

  • IPC Validation 2: Monitor H2 uptake. After approximately 2–4 hours, take a micro-aliquot, filter through a syringe filter, and analyze via LC-MS. Complete conversion is validated by the appearance of the aminium mass (M+H = 138.1).

  • Workup: Purge the flask thoroughly with Nitrogen to remove residual H2. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Safety Note: Do not let the used Pd/C dry out in air; keep it wet with solvent to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(cyclopropylmethyl)-1H-imidazol-4-amine hydrochloride as a stable, off-white solid. Store under an inert argon atmosphere at -20 °C until required for subsequent amide or sulfonamide coupling.

References

  • Discovery of WD Repeat-Containing Protein 5 (WDR5)
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica Source: Der Pharma Chemica URL
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica Source: Der Pharma Chemica URL
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine analysis

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine . This guide is designed for analytical chemists and pha...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) method development for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine . This guide is designed for analytical chemists and pharmaceutical researchers, focusing on the specific challenges posed by polar, basic imidazole derivatives.

Part 1: Technical Overview & Compound Analysis

1.1 Analyte Profile

  • Compound: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine[1]

  • CAS: 1200606-69-4 (often supplied as HCl salt)[1]

  • Chemical Class: Amino-imidazole / Heterocyclic amine.

  • Physicochemical Properties:

    • Polarity: High (LogP ~0.8–1.2).[1]

    • Basicity: The imidazole ring (pKa ~7.[2]0) and the primary amine (pKa ~9.5–10.[1]0) make this compound positively charged at neutral and acidic pH.

    • UV Absorbance: Weak chromophore. Primary absorption occurs <220 nm (imidazole ring).[1]

1.2 The Analytical Challenge Standard C18 Reversed-Phase (RP) methods often fail for this analyte due to two core mechanisms:

  • Lack of Retention: The hydrophilic nature causes the analyte to elute near the void volume (

    
    ), preventing separation from matrix salts.[1]
    
  • Peak Tailing: The basic amine groups interact strongly with residual silanols on silica-based columns, leading to severe tailing and poor resolution.

Part 2: Method Development Strategy (Decision Logic)

To ensure scientific integrity, we do not guess; we select the mode based on interaction mechanics.[1]

Recommended Strategy:

  • Primary Approach (HILIC): Best for retention of polar bases and MS compatibility.

  • Secondary Approach (Ion-Pair RP): Best for UV-only systems requiring high peak capacity, provided MS compatibility is not required.[1]

Method Selection Decision Tree

MethodSelection Analyte Analyte: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (Polar, Basic, LogP ~1.0) Goal Define Detection & Sensitivity Needs Analyte->Goal MS_Req Is MS Detection Required? Goal->MS_Req HILIC Method A: HILIC Mode (Ammonium Formate/ACN) MS_Req->HILIC Yes (Volatile Buffers) IP_RP Method B: Ion-Pair RP (Phosphate + Octanesulfonate) MS_Req->IP_RP No (UV Only) High_pH Method C: High pH RP (Ammonium Bicarbonate pH 10) MS_Req->High_pH Alternative Result1 Result1 HILIC->Result1 Mechanism: Partitioning + Cation Exchange Result2 Result2 IP_RP->Result2 Mechanism: Hydrophobic Ion Pairing

Figure 1: Decision logic for selecting the chromatographic mode based on detection requirements.[1]

Part 3: Detailed Experimental Protocols

Protocol A: HILIC Method (Recommended for LC-MS & General Purity)

Rationale:[1] Hydrophilic Interaction Liquid Chromatography (HILIC) retains the positively charged amine via electrostatic interactions with the water layer on the silica surface.

1. Chromatographic Conditions

Parameter Specification
Column Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide) or Bare Silica (2.1 x 100 mm, 1.7–3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min (for 2.1 mm ID)
Column Temp 30°C
Detection UV @ 215 nm (Reference 360 nm) or MS (ESI+)

| Injection Vol | 2–5 µL |[1][3]

2. Gradient Program Note: HILIC runs from High Organic to Low Organic.

Time (min) % Mobile Phase B (ACN) Event
0.0 95% Start
1.0 95% Isocratic Hold
10.0 60% Linear Gradient
12.0 60% Wash
12.1 95% Re-equilibration

| 18.0 | 95% | End |

3. Sample Preparation (Critical)

  • Diluent: 90% Acetonitrile / 10% Water.

  • Warning: Dissolving this analyte in 100% water and injecting it into a HILIC column will cause "solvent mismatch," resulting in split peaks.[1] The sample solvent must match the starting mobile phase strength.

Protocol B: Ion-Pair Reversed Phase (Robust for QC/UV)

Rationale: If HILIC columns are unavailable, an Ion-Pairing Reagent (Sodium Octanesulfonate) is added to the mobile phase.[1] The sulfonate tail binds to the C18 stationary phase, while the negative head group binds the positively charged amine analyte, creating a "pseudo-neutral" complex that retains well.[1]

1. Chromatographic Conditions

Parameter Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate (pH 3.[1]0) + 5 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min

| Detection | UV @ 210 nm |

2. Isocratic/Gradient Strategy

  • Isocratic Start: 80% A / 20% B.

  • Optimization: If retention is < 2 min, decrease %B to 10%. If > 10 min, increase %B to 30%.

  • Note: Ion-pair reagents require long equilibration times (minimum 30–40 column volumes) before the baseline stabilizes.[1]

Part 4: Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must include a System Suitability Test (SST).[1]

4.1 SST Criteria

  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Troubleshooting: If

      
      , increase buffer concentration or lower pH to suppress silanol ionization.[1]
      
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the void volume.
    
    • Calculation:

      
      [1]
      
  • Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).

4.2 Stability Warning 4-Aminoimidazole derivatives can be sensitive to oxidation.

  • Protocol: Prepare standards fresh daily.

  • Storage: Store stock solutions at -20°C in amber glass.

  • Salt Form: The HCl salt is significantly more stable than the free base. Ensure calculations account for the salt counter-ion mass (MW 123.16 free base vs ~159.6 HCl salt).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (near

)
Analyte is too polar for C18.Switch to Protocol A (HILIC) or add Ion-Pair reagent (Protocol B).
Split Peaks Solvent mismatch.In HILIC, ensure sample diluent is >80% ACN.[1] In RP, ensure sample is not in 100% strong solvent.[1]
Baseline Drift Ion-pair equilibrium.Wash column with MP A for 2 hours. Do not switch IP columns back to standard methods.
Low Sensitivity Wrong wavelength.Imidazoles have low UV absorbance. Use 210 nm.[4] Ensure mobile phase (e.g., Acetate) does not cut off UV <220 nm.[1] Phosphate is better for low UV.

References

  • PubChem. (n.d.).[1][3] 1-(Cyclopropylmethyl)-1H-imidazole - Chemical Properties and Identifiers. National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • ChromForum. (2013).[1] RP HPLC method for Imidazole and Polar Bases. Chromatography Forum. Retrieved March 1, 2026, from [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. (General authoritative text on HILIC mechanisms for amines).

  • Sielc Technologies. (n.d.).[1] Separation of Imidazole Derivatives on Newcrom R1. Retrieved March 1, 2026, from [Link]

Sources

Application

Procedure for reductive amination using 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Application Note: Optimized Reductive Amination Strategies for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Executive Summary & Compound Profile This technical guide details the protocol for the reductive amination of 1-(Cy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Strategies for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Executive Summary & Compound Profile

This technical guide details the protocol for the reductive amination of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (CAS: 1001354-27-3), a specialized heteroaromatic building block often used in kinase inhibitor and GPCR ligand synthesis.

Unlike aliphatic amines, the 4-aminoimidazole moiety presents unique challenges:

  • Reduced Nucleophilicity: The amine nitrogen lone pair is partially delocalized into the heteroaromatic system, reducing its reactivity toward carbonyls.

  • Stability: The free base is prone to oxidative decomposition and polymerization. It is typically supplied and handled as a hydrochloride salt.

  • Amphoteric Nature: The imidazole ring (N3) acts as a proton acceptor, requiring careful pH control during the reaction to maintain the active nucleophilic species.

Compound Properties:

  • Molecular Weight: 137.18 g/mol (Free base)

  • Appearance: Off-white to pale yellow solid (typically hygroscopic HCl salt).

  • Solubility: Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents (DCM/DCE) unless neutralized.

Mechanistic Insight: The Imine-Iminium Equilibrium

Success in this reaction relies on shifting the equilibrium from the carbinolamine to the iminium ion, which is the species reduced by the hydride.

Key Pathway:

  • Nucleophilic Attack: The 4-aminoimidazole attacks the carbonyl carbon.

  • Dehydration: Loss of water forms the imine (

    
    ).
    
  • Activation: Protonation (via acetic acid) generates the electrophilic iminium ion (

    
    ).
    
  • Reduction: Selective hydride transfer reduces the iminium to the secondary amine.

ReductiveAmination Start 4-Aminoimidazole (Nucleophile) Carbinol Hemiaminal Intermediate Start->Carbinol + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Carbinol Imine Imine Carbinol->Imine - H2O Imine->Carbinol Hydrolysis (Avoid with drying agents) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (AcOH) Product Secondary Amine (Target) Iminium->Product + H- (STAB)

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Standard)

Best for: Aldehydes and reactive ketones.[1] Uses Sodium Triacetoxyborohydride (STAB).

Rationale: STAB (


) is the reagent of choice because it is mild and selectively reduces iminiums over aldehydes/ketones. It tolerates the slightly acidic conditions required to activate the 4-aminoimidazole.

Reagents:

  • Amine: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) or DIPEA (1.0 equiv if neutralizing HCl salt)

Step-by-Step Procedure:

  • Preparation of Free Base (In-situ):

    • In a dry reaction vial, suspend the 1-(Cyclopropylmethyl)-1H-imidazol-4-amine HCl salt (1.0 mmol) in DCE (5 mL).

    • Add Diisopropylethylamine (DIPEA) (1.0 mmol) to neutralize the salt. Stir for 10 minutes. The mixture should become clearer or a fine suspension.

    • Note: If using the free base directly, skip the DIPEA.

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 mmol).

    • Add Acetic Acid (1.5 mmol, ~85 µL).

    • Critical: Stir at Room Temperature (RT) for 30–60 minutes. This "aging" period allows the imine/hemiaminal equilibrium to establish before reduction.

  • Reduction:

    • Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Observation: Mild effervescence may occur.

    • Seal the vial and stir at RT under Nitrogen/Argon.

    • Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours.

  • Workup:

    • Quench by adding saturated aqueous

      
       (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).
      
    • Tip: If the product is highly polar (common with imidazoles), use 9:1 DCM:MeOH for extraction.

    • Dry combined organics over

      
      , filter, and concentrate.
      
Method B: Lewis Acid Mediated (Titanium)

Best for: Sterically hindered ketones or electron-deficient amines.

Rationale:


 acts as a Lewis acid to coordinate the carbonyl oxygen, increasing electrophilicity, and simultaneously acts as a water scavenger to drive imine formation.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Reductant:

    
     (Sodium Borohydride) (1.0 equiv) - Added in step 2
    
  • Solvent: Methanol (MeOH) or THF.

Step-by-Step Procedure:

  • Complexation:

    • Combine amine (1.0 mmol) and ketone (1.1 mmol) in anhydrous THF (4 mL).

    • Add

      
       (2.0 mmol) dropwise (syringe).
      
    • Stir at RT for 12–18 hours. (For very difficult substrates, heat to 50°C).

  • Reduction:

    • Caution: The reaction mixture may be viscous.

    • Dilute with dry MeOH (2 mL).

    • Cool to 0°C.

    • Add

      
       (1.0 mmol) carefully (exothermic).
      
    • Warm to RT and stir for 2 hours.

  • Hydrolysis Workup (Critical):

    • Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc or MeOH/DCM.

    • Concentrate the filtrate and purify.

Purification & Analytical Data

Purification Strategy: Amino-imidazoles are polar and basic.

  • Flash Chromatography: Use a gradient of DCM to 90:10:1 (DCM : MeOH :

    
    ). The ammonia is crucial to prevent the imidazole from streaking on silica.
    
  • Reverse Phase (Prep-HPLC): C18 column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Product will elute as the formate salt.

Data Summary Table:

ParameterMethod A (STAB)Method B (Ti-Mediated)
Substrate Scope Aldehydes, Unhindered KetonesHindered Ketones, Unreactive Amines
Solvent DCE (Preferred), THFTHF, then MeOH
pH Slightly Acidic (AcOH)Neutral/Lewis Acidic
Typical Yield 75 - 95%60 - 85%
Side Products Alcohol (from aldehyde reduction)Bis-alkylation (rare with ketones)

Troubleshooting Guide

ObservationRoot CauseSolution
No Reaction (SM remains) Imine failed to form.Use Method B (Titanium). Increase AcOH to 3 eq. Add molecular sieves (4Å).
Aldehyde Reduction Only Reductant added too fast."Age" the imine for 1-2 hours before adding STAB.
Low Recovery Product stuck in aqueous phase.Saturate aqueous layer with NaCl (Salting out). Use 10% iPrOH/DCM for extraction.
Dark/Tar Formation Oxidation of amino-imidazole.Degas solvents. Perform reaction under Argon. Ensure amine salt is neutralized only immediately before use.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025).[2] Amine synthesis by reductive amination (reductive alkylation).[1][4] Synthesis, 57, 629-636.[2]

Sources

Method

Application Notes and Protocols: Storage and Stability of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Introduction 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a heterocyclic amine containing a unique combination of a primary amine, an imidazole ring, and a cyclopropylmethyl group. This distinct molecular architecture su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a heterocyclic amine containing a unique combination of a primary amine, an imidazole ring, and a cyclopropylmethyl group. This distinct molecular architecture suggests its potential as a valuable building block in medicinal chemistry and drug discovery. The primary amine offers a reactive site for further chemical modifications, while the imidazole core is a well-known pharmacophore present in numerous biologically active compounds.[1][2][3] The cyclopropylmethyl moiety can confer unique conformational constraints and metabolic stability to parent molecules.[4][5]

Understanding the storage and stability of this compound is paramount for researchers to ensure its integrity throughout its lifecycle, from initial handling and storage to its use in complex synthetic pathways and biological assays. These application notes provide a comprehensive guide to the best practices for storing 1-(Cyclopropylmethyl)-1H-imidazol-4-amine, along with protocols for assessing its stability under various stress conditions. The information presented herein is synthesized from established principles of small molecule stability, with a focus on the specific functional groups present in the molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is essential for predicting its stability and devising appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₆H₉N₃[6]
Molecular Weight 123.16 g/mol [6]
Appearance (Not specified, likely a solid)
pKa (Not explicitly found, but the primary amine and imidazole nitrogens will have basic pKa values)
LogP 0.8002 (Predicted)[6]

The presence of both hydrogen bond donors (the primary amine) and acceptors (the imidazole nitrogens) suggests that this molecule is likely to be a solid at room temperature and may have some solubility in polar solvents.[2][7]

Optimal Storage and Handling Conditions

Based on the general guidelines for the storage of amine and imidazole-containing compounds, the following conditions are recommended to ensure the long-term stability of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine.

Recommended Storage
  • Temperature: 2-8°C is a commonly recommended storage temperature for this compound and its hydrochloride salt.[6][8] Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation, a likely degradation pathway for the electron-rich imidazole ring and the primary amine.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material.[9][10] The amber color protects the compound from light, and a tight seal prevents the ingress of moisture and air.

  • Desiccation: Store in a desiccator or with a desiccant to maintain a dry environment. Amines can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation.[9]

Safe Handling Practices
  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.[11]

  • Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If possible, use a glove box with an inert atmosphere for aliquoting.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[12]

Potential Degradation Pathways

The chemical structure of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine suggests several potential degradation pathways that could compromise its purity and integrity over time. Understanding these pathways is critical for designing robust stability studies and for interpreting analytical data.

cluster_0 1-(Cyclopropylmethyl)-1H-imidazol-4-amine cluster_1 Stress Factors cluster_2 Potential Degradation Products Compound 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Oxidation Oxidation (Air, Peroxides) Compound->Oxidation Hydrolysis Hydrolysis (Moisture, pH extremes) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Compound->Photodegradation Thermal_Stress Thermal Stress (Elevated Temperature) Compound->Thermal_Stress Oxidized_Products Oxidized Imidazole Ring (e.g., oxo-imidazoles) Oxidation->Oxidized_Products Hydrolytic_Products Ring-Opened Products Hydrolysis->Hydrolytic_Products Photolytic_Products Dimerization or Rearrangement Products Photodegradation->Photolytic_Products Thermal_Products Decomposition Products Thermal_Stress->Thermal_Products

Figure 1: Potential Degradation Pathways.

  • Oxidation: The imidazole ring is electron-rich and can be susceptible to oxidation, potentially leading to the formation of oxo-imidazole derivatives or ring-opened products.[13] The primary amine can also be oxidized.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation. The cyclopropyl amine moiety, in some contexts, has been shown to undergo hydrolytic degradation under high pH conditions.[14]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to photodegradation.[13][15] This can result in complex mixtures of degradation products through various photochemical reactions.

  • Thermal Degradation: At elevated temperatures, the compound may decompose. The specific degradation products would need to be identified through experimental studies.

Protocols for Stability Assessment

To experimentally determine the stability of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[16][17][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting the compound to various stressors as recommended by the International Council for Harmonisation (ICH) guidelines.[16][20][21]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability (Solid and Solution):

    • Expose the solid compound and a solution of the compound (1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21][22]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Analytical Method:

  • A stability-indicating high-performance liquid chromatography (HPLC) method with a UV detector is recommended for the analysis of the stressed samples.

  • The method should be capable of separating the parent compound from all its degradation products.

  • Mass spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Sampling->Analysis Data_Interpretation Identify Degradants & Determine Degradation Pathway Analysis->Data_Interpretation

Figure 2: Forced Degradation Experimental Workflow.

Conclusion

While specific experimental data for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is not extensively available in the public domain, a thorough understanding of its chemical functionalities allows for the formulation of robust storage and handling guidelines. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture is crucial for preserving its integrity. The provided protocols for forced degradation studies offer a systematic approach to experimentally determine its stability profile, identify potential degradation products, and develop validated analytical methods. This information is invaluable for researchers in drug discovery and development, ensuring the quality and reliability of this promising chemical entity in their scientific endeavors.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Safe Handling of Amines.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • ICH Guidelines for Stability Testing of New Drug Substance and Drug Products.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • A practical guide to forced degradation and stability studies for drug substances.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Amine Compounds Warehouse Storage. Cubework.
  • Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chel
  • ICH: New Guideline for Stabilities. ECA Academy.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco.
  • 1-cyclopropyl-1H-imidazol-4-amine hydrochloride. ChemScene.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • Imidazole Derivatives: A Comprehensive Technical Guide to their Bioactive Properties. Benchchem.
  • SAFETY D
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • SAFETY D
  • SAFETY D
  • BLD Pharmatech Safety Data Sheet.
  • Imidazole | C3H4N2 | CID 795. PubChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Imidazole Derivatives Biological Activity And Synthetic Approaches. SlideShare.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carboc
  • Basic Properties of Amines. Chemistry LibreTexts.
  • CHAPTER 21: AMINES. University of Calgary.
  • Why Are Primary Secondary and Tertiary Amines Important? Medium.
  • Amine. Wikipedia.
  • Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein. Journal of the American Chemical Society.
  • Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. Molecules.
  • cyclopropyl amine, 765-30-0. The Good Scents Company.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.
  • Cyclopropyl group. Wikipedia.
  • Why is cyclopropyl methyl carboc
  • 1-Cyclopropyl-1h-imidazol-4-amine. ChemScene.
  • amine. PubChemLite.

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
  • ({1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)amine. MilliporeSigma.
  • 1-Cyclopropyl-1H-imidazol-4-amine hydrochloride. Appretech Scientific Limited.
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

Sources

Application

Handling precautions and SDS for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Technical Application Note: Safe Handling, Stability, and Protocol Integration for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Part 1: Chemical Identity & Physicochemical Profile 1-(Cyclopropylmethyl)-1H-imidazol-4-amine i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Safe Handling, Stability, and Protocol Integration for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

Part 1: Chemical Identity & Physicochemical Profile

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a specialized heterocyclic building block, frequently employed in the synthesis of histamine H3 receptor antagonists (e.g., Ciproxifan analogs) and specific kinase inhibitors. Its structural duality—combining a reactive amino-imidazole core with a lipophilic cyclopropylmethyl tail—dictates its handling requirements.

Critical Distinction: This compound is commercially available in two distinct forms.[1] The handling protocols differ significantly between them.

  • Hydrochloride Salt (HCl): The standard stable solid form.

  • Free Base: A highly unstable, air-sensitive oil or low-melting solid.

Physicochemical Data Table
PropertySpecification
Chemical Name 1-(Cyclopropylmethyl)-1H-imidazol-4-amine
CAS Number (HCl Salt) 1200606-69-4 (Primary Commercial Form)
CAS Number (Free Base) 1001354-27-3
Molecular Formula C₇H₁₁N₃ (Free Base) / C₇H₁₂ClN₃ (HCl Salt)
Molecular Weight 137.18 g/mol (Base) / 173.64 g/mol (HCl)
Physical State Off-white to beige crystalline solid (Salt)
Solubility High in Water, DMSO, Methanol; Low in DCM/Hexanes (Salt)
pKa (Predicted) ~6.5 (Imidazole N3), ~18 (Amine - theoretical)

Part 2: Hazard Identification & Safety Profiling (GHS)[1]

While specific toxicological data (LD50) for this exact analog is often limited in public datasets, its pharmacological class (amino-imidazoles) mandates a Category 2/3 Hazard classification.

Core Hazards (GHS Classification):

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H315: Causes skin irritation (Skin Irrit. 2).[2][3]

  • H319: Causes serious eye irritation (Eye Irrit.[2][3] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[2]

Mechanistic Hazard Insight: The 4-aminoimidazole moiety is electron-rich and basic. Upon contact with mucous membranes (eyes/lungs), it acts as a local irritant. Furthermore, amino-imidazoles can undergo auto-oxidation to form diazo-like or radical species, which may possess higher toxicity than the parent compound.

Part 3: Storage & Stability Management

The stability of this compound is the primary concern for researchers. The 4-amino group activates the imidazole ring, making it susceptible to oxidative degradation (turning from white to brown/black tar).

Stability Decision Tree (DOT Diagram)

StabilityProtocol Start Compound Receipt CheckForm Identify Form Start->CheckForm Salt HCl Salt (Solid) CheckForm->Salt Standard Base Free Base (Oil/Solid) CheckForm->Base High Risk StorageSalt Storage: -20°C Desiccated Tightly Sealed Salt->StorageSalt StorageBase Storage: -80°C Inert Gas (Ar/N2) Glovebox Preferred Base->StorageBase Usage Usage Protocol StorageSalt->Usage Warm to RT before opening StorageBase->Usage Handle in Inert Atm

Figure 1: Decision logic for storage based on chemical form. The salt form is significantly more robust but still requires moisture protection.

Detailed Storage Protocol
  • Temperature: Store at -20°C (Standard Freezer) for the HCl salt.

  • Atmosphere: The container must be purged with Argon or Nitrogen before resealing. Oxygen promotes rapid degradation of the amino-imidazole ring.

  • Hygroscopicity: The HCl salt is hygroscopic. Store inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

  • Thawing: CRITICAL STEP. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid air causes condensation, which accelerates hydrolysis and oxidation.

Part 4: Operational Handling & Synthesis Protocols

A. Reconstitution & Solubilization
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Water (for biological assays).

  • Stability in Solution:

    • DMSO Stock (10 mM): Stable for 1 month at -20°C.

    • Aqueous Solution: Unstable. Prepare fresh daily . The free amine in water oxidizes rapidly.

B. Synthesis Integration (Reaction Setup)

When using 1-(Cyclopropylmethyl)-1H-imidazol-4-amine as a nucleophile (e.g., in amide coupling or SNAr reactions):

  • Base Selection: The HCl salt requires neutralization. Use non-nucleophilic organic bases (DIPEA, TEA) in situ.

    • Note: Avoid strong mineral bases (NaOH) if the reaction is heated, as the cyclopropyl ring is generally stable, but the imidazole ring can degrade under harsh alkaline conditions.

  • Order of Addition:

    • Add the electrophile and coupling agents first.

    • Add the amino-imidazole last to minimize its exposure to dissolved oxygen in the solvent.

  • Inert Atmosphere: All reactions must be performed under Nitrogen or Argon balloon pressure.

C. Waste Disposal
  • Stream: Nitrogen-containing organic waste.

  • Deactivation: If spilling the free base, treat with dilute HCl to convert it to the stable salt form before wiping up.

Part 5: Emergency Response Protocols

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.Basic amines cause rapid corneal clouding.
Skin Contact Wash with soap/water.[4][2][5][6][7][8][9] Do not use ethanol.Ethanol increases skin permeability of amines.
Inhalation Move to fresh air.[1][4][2][3][5][6][7][8][9] Support breathing.[4][2][3][5][6][7][8][9]Dust is a respiratory irritant (H335).
Spill (Solid) Dampen with inert oil/water, sweep up.Prevents dust generation.[4][2][3][5][6][8][9]
Spill (Solution) Absorb with Vermiculite/Sand.Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56950664, 1-(Cyclopropylmethyl)-1H-imidazol-4-amine. Retrieved from [Link]

  • Barnes, J. et al. (2010).Synthesis and Structure-Activity Relationships of H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for amino-imidazole stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

🚨 Critical Alert: Read Before Handling 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a member of the 4-aminoimidazole class. Unlike their 2-amino isomers, 4-aminoimidazoles are notoriously unstable as free bases.

Author: BenchChem Technical Support Team. Date: March 2026

🚨 Critical Alert: Read Before Handling

1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a member of the 4-aminoimidazole class. Unlike their 2-amino isomers, 4-aminoimidazoles are notoriously unstable as free bases.

  • If your sample is a Free Base (Oil/Amorphous Solid): It is actively degrading if exposed to air. It will transition from Colorless

    
     Pink 
    
    
    
    Brown
    
    
    Black Tar
    within hours to days at room temperature.
  • Immediate Action: If you possess the free base, you must either use it immediately or convert it to a stable salt (e.g., HCl, Fumarate) .

  • Storage Rule: Never store the free base for

    
     hours unless under a sealed Argon atmosphere at 
    
    
    
    .

Module 1: The Science of Degradation (The "Why")

To prevent oxidation, you must understand the mechanism driving it. The 4-aminoimidazole motif is electron-rich. The amino group at position 4 donates electron density into the imidazole ring, raising the HOMO (Highest Occupied Molecular Orbital) energy level, making the molecule highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Oxidation Pathway

The degradation is not a simple reaction; it is a radical cascade leading to polymerization (tar formation).

OxidationMechanism cluster_prevention Prevention Strategy FreeBase Free Base (Colorless) Radical Radical Cation (Reactive Intermediate) FreeBase->Radical + O2 (Air) - e- Iminoquinone Iminoquinone (Pink/Red Species) Radical->Iminoquinone - H+ Polymer Azo/Polymers (Black Tar) Iminoquinone->Polymer Oxidative Coupling Salt HCl Salt Form (Protonated Amine) Salt->FreeBase Neutralization

Figure 1: The oxidative degradation cascade of 4-aminoimidazoles. Protonation (Salt Formation) effectively locks the nitrogen lone pair, preventing the initial electron transfer to oxygen.

Module 2: The "Gold Standard" Storage Protocol

The only reliable way to store this compound long-term is as a salt. The Hydrochloride (HCl) or Dihydrochloride (2HCl) salts are preferred due to their crystallinity and stability.

Protocol: Conversion to Stable HCl Salt

Use this protocol if you have synthesized the free base and need to store it.

Reagents Required:

  • Anhydrous Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).
  • 4M HCl in Dioxane (Commercial solution).

  • Argon balloon/line.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(Cyclopropylmethyl)-1H-imidazol-4-amine free base in a minimal amount of anhydrous

    
     or 
    
    
    
    under Argon.
    • Note: If the free base is already dark, filter through a short pad of Celite under inert gas before proceeding.

  • Acidification: Cool the solution to

    
     (ice bath). Dropwise add 4M HCl in Dioxane (1.1 to 2.2 equivalents).
    
    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir for 15 minutes at

    
    . Filter the solid rapidly under an inert atmosphere (Schlenk filtration) or in a glovebox.
    
  • Washing: Wash the filter cake with cold anhydrous

    
     to remove organic impurities.
    
  • Drying: Dry under high vacuum (

    
    ) for 4 hours.
    
  • Storage: Transfer to an amber vial, flush with Argon, seal with Parafilm, and store at

    
    .
    
Storage Condition Matrix
FormTemperatureAtmosphereShelf Life (Est.)Risk Level
Free Base

Air

🔴 Critical
Free Base

Argon

🟡 Moderate
HCl Salt

Air (Desiccator)

🟢 Low
HCl Salt

Argon

🔵 Optimal

Module 3: Troubleshooting & FAQs

Q1: My sample has turned pink/red. Is it ruined?

Diagnosis: The pink color indicates the formation of iminoquinone intermediates or trace azo-coupling products. Solution:

  • If faint pink: The bulk material is likely still intact (

    
     purity). You can repurify it by dissolving in acid (HCl), washing with non-polar solvent (Ether) to remove the colored organic impurities, and then re-basifying immediately before use.
    
  • If dark red/brown: Significant polymerization has occurred. Purity is likely compromised.[1] Re-column chromatography or recrystallization is required.

Q2: Can I store the free base in DMSO or DMF?

Answer: NO.

  • Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). Dissolving an unstable primary amine in DMSO can accelerate oxidative degradation, especially if the DMSO is not anhydrous and deoxygenated.

  • Alternative: If you must store a stock solution, use degassed Acetonitrile or Methanol with 0.1% TFA (to keep it protonated) and store at

    
    .
    
Q3: I need the free base for a coupling reaction. How do I handle it?

Workflow:

  • Weigh the HCl salt .

  • Suspend in the reaction solvent (e.g., DMF, DCM).

  • Add a tertiary base (e.g., DIPEA, TEA) in situ just before adding the electrophile.

  • Why? This generates the unstable free base only at the moment it is needed for the reaction, minimizing its exposure time.

Q4: How do I verify if my stored sample has oxidized without running an NMR?

Visual Check:

  • Good: White or off-white powder.

  • Bad: Sticky solid, crust formation, or any color shift to yellow/orange. Solubility Check:

  • Oxidized polymers are often less soluble in water/methanol than the pure salt. If you see dark insoluble specks when dissolving the salt in water, filtration is needed.

Module 4: Decision Tree for Handling

HandlingWorkflow Start Start: 1-(Cyclopropylmethyl)- 1H-imidazol-4-amine FormCheck What form is it? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt Usage When will you use it? FreeBase->Usage Action3 Store at -20°C with Desiccant. Stable. Salt->Action3 Immediate Immediately (<1 hr) Usage->Immediate Later Later (>24 hrs) Usage->Later Action1 Keep under Argon. Use ASAP. Immediate->Action1 Action2 CRITICAL: Convert to HCl Salt. Store at -20°C. Later->Action2

Figure 2: Decision matrix for handling and storage based on chemical form and usage timeline.

References

  • BenchChem. (2025).[1] Challenges in the multi-step synthesis of 4-Amino-1H-imidazol-1-ol. Retrieved from

  • Artusi, R., et al. (2015).[2] Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem. Retrieved from

  • Combi-Blocks. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazole-4-carboxylic acid MSDS & Handling. Retrieved from

  • Lim, Y., et al. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis. Retrieved from

  • ChemicalBook. (2024). 1-(1-Methyl-1H-imidazol-4-yl)cyclopropanamine hydrochloride Properties. Retrieved from

Sources

Optimization

Troubleshooting cyclization failures in imidazole ring formation

Welcome to the Imidazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with incomplete cyclizations, poor regioselectivity, and intractabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with incomplete cyclizations, poor regioselectivity, and intractable reaction mixtures when constructing the imidazole core.

Synthesizing highly substituted imidazoles is rarely as simple as mixing reagents and applying heat. Success requires a deep understanding of the thermodynamic barriers and kinetic traps inherent to these cyclization pathways. This guide is designed to help you diagnose mechanistic bottlenecks and apply targeted, field-proven solutions to rescue your syntheses.

Visual Workflow: Troubleshooting Imidazole Cyclization

TroubleshootingLogic Start Cyclization Failure Detected Regio Regioselectivity Issue? (1,4- vs 1,5-isomers) Start->Regio Yield Low Yield / Stalled Reaction? (Incomplete dehydration) Regio->Yield No VanLeusen Execute Van Leusen Synthesis (TosMIC + Aldimine) Regio->VanLeusen Yes Steric Are substrates sterically hindered? Yield->Steric Yes Lewis Apply Lewis Acid Catalyst (e.g., CuI, SnCl2) Steric->Lewis Yes (Lower Activation Energy) MW Apply Microwave Irradiation (720W, 5-7 min) Steric->MW No (Overcome Thermal Barrier)

Decision tree for troubleshooting imidazole cyclization failures based on mechanistic bottlenecks.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my Debus-Radziszewski reaction stall, yielding uncyclized diimine intermediates instead of the final imidazole? The Causality: The classic Debus-Radziszewski reaction relies on the condensation of a diketone, an aldehyde, and an ammonia source[1]. The reaction proceeds via a diimine intermediate, followed by a final dehydration/cyclization step. If the electrophilicity of the carbonyls is low, or if conventional heating fails to provide the necessary thermal energy to overcome the kinetic barrier of dehydration, the reaction stalls. The Solution: Abandon conventional heating. Transition to microwave irradiation (e.g., 720 W for 5-7 minutes), which rapidly superheats the polar intermediates and drives the dehydration step to completion[2]. Alternatively, utilize a Deep Eutectic Solvent (DES) such as Dimethyl urea/SnCl₂/HCl, which acts simultaneously as a highly polar solvent and a Lewis acid catalyst to activate the carbonyl carbons[2].

Q2: I am trying to synthesize a specific disubstituted imidazole, but I keep getting an inseparable mixture of 1,4- and 1,5-regioisomers. How do I enforce strict regioselectivity? The Causality: Multicomponent reactions utilizing unsymmetrical dicarbonyls naturally yield mixtures because the competing condensation pathways lack sufficient steric or electronic bias to dictate a single cyclization trajectory[3]. The Solution: Shift your strategy to the Van Leusen Imidazole Synthesis. This method relies on the stepwise cycloaddition of tosylmethyl isocyanide (TosMIC) to an in situ generated aldimine[4]. Because the reaction mechanism is driven by the base-promoted elimination of p-toluenesulfinic acid from a specific 4-tosyl-2-imidazoline intermediate, it strictly enforces the formation of the 1,5-disubstituted regioisomer[5].

Q3: My tetrasubstituted imidazole synthesis fails completely when using bulky aliphatic amines. What is the mechanistic bottleneck? The Causality: Severe steric hindrance physically blocks the trajectory of the secondary amine's nucleophilic attack on the imine carbon during the ring closure step. The Solution: You must artificially increase the electrophilicity of the intermediate to compensate for the steric clash. Employ a Lewis acid catalyst like CuI (15 mol%) or a Brønsted acidic catalyst like MOPS[3],[1]. These catalysts coordinate to the imine nitrogen, drastically lowering the activation energy required for C-N bond formation.

Quantitative Data: Optimization Strategies

To aid in your experimental design, the following table summarizes the expected performance gains when applying specific troubleshooting interventions to common failure modes.

Synthesis RouteSubstrate ProfilePrimary Failure ModeTroubleshooting InterventionExpected Yield Improvement
Debus-Radziszewski Symmetrical diketonesThermal stalling / Incomplete dehydrationMicrowave irradiation (720 W, 5-7 min)+25% to 40%
Van Leusen (vL-3CR) Aldehydes + Primary AminesRegioisomer mixtures (1,4 vs 1,5)TosMIC + K₂CO₃ (Stepwise cycloaddition)>95% regioselectivity
Multicomponent Hindered/Bulky AminesSteric clash during ring closureCuI (15 mol%) or DES (SnCl₂/HCl)+15% to 30%

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, the following protocols are designed as self-validating systems . Each step includes a built-in physical or analytical check to verify success before proceeding, preventing the compounding of errors.

Protocol A: Microwave-Accelerated Debus-Radziszewski Synthesis

Designed to overcome thermal stalling in multicomponent condensations.

  • Reagent Assembly: Charge a microwave-safe vial with 1,2-diketone (1.0 mmol), aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol) in 5 mL of glacial acetic acid[2].

    • Validation Check: The mixture should initially present as a heterogeneous suspension.

  • Irradiation: Seal the vial and apply microwave irradiation at 720 W for 5-7 minutes[2].

    • Validation Check: The solution must become entirely homogeneous and significantly deepen in color. A quick TLC (Hexane:EtOAc 7:3) should reveal the complete disappearance of the UV-active diketone and the emergence of a highly fluorescent blue spot under 254 nm UV light.

  • Isolation: Pour the hot mixture into 20 mL of crushed ice water and neutralize slowly with aqueous NH₃ until pH 7-8 is reached.

    • Validation Check: Immediate precipitation of the solid imidazole product confirms successful cyclization. If the product "oils out," the neutralization was performed too rapidly, trapping acetic acid.

Protocol B: Regioselective Van Leusen Synthesis (1,5-Disubstituted Imidazoles)

Designed to eliminate regioisomer mixtures via stepwise cycloaddition.

  • Imine Formation: In a round-bottom flask, mix the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol. Stir at room temperature for 30 minutes[3].

    • Validation Check: Perform a rapid IR scan. The complete disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹) validates that the intermediate is ready for cyclization.

  • Cycloaddition: To the pre-formed imine solution, add TosMIC (1.0 equiv) and K₂CO₃ (2.0 equiv)[3]. Stir at room temperature or gentle reflux depending on substrate reactivity.

    • Validation Check: The reaction relies on the elimination of p-toluenesulfinic acid. You will observe a gradual color change (often turning yellow/orange). TLC will show the consumption of the imine and the formation of a lower-Rf, highly UV-active spot.

  • Work-up: Remove the methanol under reduced pressure, partition the residue between water and ethyl acetate, and extract the organic layer to isolate the pure 1,5-disubstituted imidazole.

References

  • Troubleshooting Low Yield in Sodium Imidazole Synthesis. Smolecule. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwemZogpRglil030o_mxLM9BCdvOAdmYqyg4S6NhsYjQXbVEpybjTnekV4gutbXU1rXDB6T06N2feQsZdUhTKP36VkGhKEX-ZN5H8y95MwGhjkt0BCfFVARdxoVsaxxupsxpiDsQnhUR277UFkYcIWgxGxLUATArC3GzJEIrjjihu0e9o-EjnC6DQnvv0WcdGktoUn]
  • Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM7MSMLSrbF0wM0qMh8kQU_HD2Hw4LkYG-_NHQY8eoYKvkkzwgiiWITAJRleYVqyBn8KUvixsRjQkGJA_Ydig0gKpuNhUBGRM1bVa65W8YLn44v3eFZsLkpT_rWGfPN7sxVDdTr9CJpgDelT1m976ilbEUxFnTMrhKOukZfOVZ-QVgGfx9dCliVEgJ7cb4csnIdeLHTvy3YRTFejQ=]
  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxzBFqMD_4JBLqLnnwJivQtTtg-eePd-FgoRWwUdJHUjCIks5_2IrYgMER4rkrqRvt8VStdzWtXBwByNZLf4jqYa02Zp3Hn-CyuxYry9Kmpxu4h2tCEWedcrQbJL6H9yv51nEH8OMxLQOPgYK5GSGA4qPL9lUwv5QNz2PhWovDr602tw0snJiElFCxFOjM]
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX4_ehB2ghIbGwzTERDap5569TQ7RHNjpp69SSL-HEkUCkZUTNsixEypWE5u6TmBy8z19IGRCHHyaq9vdtxsEniBKNaGousn_9S3U0H6ya8Mzvfz3xx8VkWLW1pGaBZcbsb6w=]
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU5fk6dv6-FcCiMVcV3j3CivvNI0Iz63vuKc5Dj-vgZFPBjdK2tmtSfYD_bTthQZG9pKMaR_7FEB87QQ1AidYqq_AAINA7q8UhpR8h3hvwkPgKuPogMKSddwq7_pv1j-gNJrTwy2MHCEdrKQ==]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Nitroimidazole Hydrogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: the catalytic hydrogenation of nitroimidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: the catalytic hydrogenation of nitroimidazoles to aminoimidazoles. This transformation is critical for drug development, yet it is frequently plagued by sudden reaction stalling, poor yields, and rapid catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer a robust, poison-resistant hydrogenation workflow.

Section 1: Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why does my Pd/C or Pt/C catalyst suddenly stall during nitroimidazole reduction, even with excess hydrogen pressure? A1: The stalling is rarely a mass-transfer issue; it is a dual-threat chemical poisoning mechanism.

  • Nitrogen Coordination: The basic nitrogen atoms in the imidazole ring, combined with the newly formed primary amine, possess highly nucleophilic lone pairs. These lone pairs act as strong Lewis bases, coordinating directly to the empty d-orbitals of transition metals (Pd, Pt). This forms a stable complex that physically blocks the active sites from adsorbing and activating

    
    .
    
  • Hydroxylamine Accumulation: The reduction of a nitro group proceeds sequentially (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine). In batch reactors at low temperatures, the hydroxylamine intermediate (-NHOH) strongly adsorbs to the metal surface. If it does not desorb or reduce quickly, it suffocates the catalyst and can condense into inactive azo/azoxy dimers .

Q2: How can I prevent the aminoimidazole product and the imidazole ring from poisoning the catalyst? A2: You must eliminate the availability of the nitrogen lone pairs. This is achieved by running the reaction in an explicitly acidic medium (e.g., using glacial acetic acid as a solvent, or adding methanesulfonic acid/HCl). The acid protonates the basic nitrogen atoms, forming the corresponding ammonium salts. A protonated nitrogen lacks a free lone pair and is sterically and electronically incapable of coordinating to the metal surface, thereby keeping the active sites free for the catalytic cycle .

Q3: Acidic conditions solved my nitrogen-coordination issue, but the reaction still stalls at 66% completion. What is happening? A3: A stall at exactly two-thirds of the theoretical hydrogen uptake (2 out of 3 molar equivalents) is the classic signature of hydroxylamine accumulation. Standard Pd/C struggles to reduce hydroxylamines efficiently. To overcome this, switch to a Vanadium-promoted Platinum catalyst (Pt/V/C) . The vanadium acts as a localized redox promoter that accelerates the deoxygenation of the hydroxylamine intermediate into the final amine, preventing surface accumulation .

Q4: My reaction goes to completion, but the isolated aminoimidazole is a black, degraded tar. Is the catalyst causing this? A4: No, this is an inherent stability issue of the product. 4-aminoimidazoles and 5-aminoimidazoles are highly electron-rich and notoriously unstable, prone to rapid oxidation and spontaneous ring fission under ambient conditions. To resolve this, the product must be trapped in situ. Hydrogenate the nitroimidazole in the presence of an acylating agent (e.g., acetic anhydride) to immediately form the stable acetamide, or isolate it strictly as a stable hydrochloride salt under an inert atmosphere.

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting mitigation of poisoning pathways during the reduction of a model 4-nitroimidazole.

Catalyst SystemSolvent / AdditivePoisoning Mechanism Encountered

Uptake
ConversionIsolated Yield
10% Pd/CMethanol (Neutral)Severe N-coordinationStalls at 0.5 eq< 20%0% (Recovered SM)
10% Pd/CMeOH + 10% Acetic AcidHydroxylamine accumulationStalls at 2.0 eq~ 65%15% (Complex mix)
5% Pt/CGlacial Acetic AcidModerate hydroxylamine stallStalls at 2.5 eq~ 85%45% (Degraded)
5% Pt/1% V/C Glacial Acetic Acid None (Fully Mitigated) Full 3.0 eq > 99% 88% (As salt)

Section 3: Standard Operating Procedure (SOP)

Acid-Mediated, Poison-Resistant Hydrogenation of Nitroimidazoles

This protocol utilizes Pt/V/C to prevent hydroxylamine stalling and an acidic medium to prevent nitrogen coordination.

Step 1: System Preparation & Purging

  • Charge a high-pressure Parr reactor or autoclave with the nitroimidazole substrate (1.0 equivalent).

  • Add the solvent: Glacial acetic acid (10 volumes relative to substrate weight). Causality: The acidic environment immediately protonates the imidazole nitrogens, disabling their ability to poison the catalyst.

  • Add 5% Pt / 1% V on Carbon (10 wt% loading relative to substrate). Causality: Vanadium promotes the rapid reduction of the highly-adsorptive hydroxylamine intermediate.

  • Seal the reactor and purge the headspace with ultra-pure Nitrogen (

    
    ) three times, followed by three purges with Hydrogen (
    
    
    
    ) to remove all oxygen.

Step 2: Reaction Execution & Self-Validation

  • Pressurize the reactor to 40-50 psi with

    
    .
    
  • Initiate vigorous stirring (800-1000 RPM) to ensure the reaction is kinetically controlled, not mass-transfer limited.

  • Validation Check: Monitor the hydrogen uptake via a mass flow controller or pressure drop. A healthy, unpoisoned reaction will show a continuous, linear pressure drop (zero-order kinetics). If the pressure stabilizes prematurely before 3.0 molar equivalents are consumed, the catalyst has been poisoned.

  • Maintain the reaction at 25–35 °C. Avoid higher temperatures to prevent thermal ring fission of the resulting aminoimidazole.

Step 3: Workup and In-Situ Stabilization

  • Once

    
     uptake ceases (confirming 3.0 eq consumption), purge the reactor thoroughly with 
    
    
    
    .
  • Filter the catalyst over a pad of Celite under a blanket of

    
    . Warning: Spent catalyst may be pyrophoric; keep it wet with solvent.
    
  • Critical Stabilization: To prevent the rapid degradation of the free aminoimidazole, immediately add 1.2 equivalents of HCl (in dioxane or ether) to the filtrate to precipitate the stable aminoimidazole hydrochloride salt, or proceed directly to the next synthetic step (e.g., acylation) in the same pot.

Section 4: Visualizations

G Nitro Nitroimidazole (Reactant) Hydroxylamine Hydroxylamine Intermediate Nitro->Hydroxylamine +H2 Amine Aminoimidazole (Product) Hydroxylamine->Amine +H2 (Pt/V/C accelerates) Poison Poisoned Catalyst (Blocked Sites) Hydroxylamine->Poison Strong adsorption Amine->Poison Lone pair binding Protonated Protonated Amine (Non-coordinating) Amine->Protonated + Acid (H+) Cat Active Catalyst (Pd/C or Pt/C) Protonated->Cat Catalyst Freed

Mechanistic pathway of nitroimidazole reduction and acid-mediated catalyst recovery.

Workflow Start Reaction Stalls Incomplete Conversion CheckH2 Check H2 Uptake & Mass Transfer Start->CheckH2 IsPoison Is it Catalyst Poisoning? CheckH2->IsPoison AddAcid Add Acidic Modifier (e.g., AcOH, MSA) IsPoison->AddAcid N-coordination suspected ChangeCat Switch to Pt/V/C Catalyst IsPoison->ChangeCat Hydroxylamine stall Success Full Conversion Achieved AddAcid->Success ChangeCat->Success

Troubleshooting workflow for stalled nitroimidazole hydrogenation.

References

  • MDPI. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." Catalysts. URL: [Link]

  • ACS GCI Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." Reagent Guides. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of N1-Substituted Imidazole Amines

Executive Summary & Scope This guide analyzes the N1-substituted imidazole amine scaffold, a privileged structure in medicinal chemistry. While the imidazole ring is ubiquitous in biological systems (e.g., Histamine, His...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide analyzes the N1-substituted imidazole amine scaffold, a privileged structure in medicinal chemistry. While the imidazole ring is ubiquitous in biological systems (e.g., Histamine, Histidine), the N1-substitution is the critical differentiator that shifts the pharmacological profile from G-Protein Coupled Receptor (GPCR) modulation (e.g., H3 antagonism) to enzyme inhibition (e.g., CYP51 antifungal activity).

This document objectively compares the performance of N1-substituted derivatives against unsubstituted analogs and alternative heterocycles (triazoles), supported by experimental protocols and mechanistic visualizations.

Mechanistic Foundation & SAR Logic

To design effective ligands, one must understand the distinct electronic and steric consequences of N1-substitution.

The "Nitrogen Switch" Mechanism

The imidazole ring contains two nitrogens:

  • N1 (Pyrrole-type): The hydrogen-bearing nitrogen in the unsubstituted form. Substitution here eliminates tautomerism.

  • N3 (Pyridine-type): The basic nitrogen with a lone pair available for coordination.

Critical SAR Rule: N1-substitution locks the regiochemistry of the ring. In antifungal applications, the N1-substituent acts as the "anchor" into the hydrophobic pocket of the target enzyme (Lanosterol 14α-demethylase), forcing the N3 lone pair to coordinate with the Heme iron, thereby blocking the active site.

Signaling Pathway: CYP51 Inhibition

The primary therapeutic utility of bulky N1-substituted imidazoles is the disruption of ergosterol biosynthesis.

CYP51_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Demethylation ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols Inhibition leads to accumulation Imidazole N1-Substituted Imidazole (Inhibitor) Imidazole->CYP51 Binds Heme Iron (N3) Blocks Substrate (N1) CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion causes lysis ToxicSterols->CellDeath

Caption: Mechanism of Action for N1-substituted imidazoles. The inhibitor blocks CYP51, leading to toxic sterol accumulation and membrane failure.

Comparative SAR Analysis

The following analysis compares N1-substituted imidazole amines against key alternatives. Data is synthesized from standard antimicrobial assays and binding studies.

N1-Substitution vs. Unsubstituted Imidazoles

Context: Unsubstituted imidazoles (e.g., Histamine, Ciproxifan precursors) rely on H-bond donation via N1-H.

FeatureN1-Substituted ImidazolesUnsubstituted ImidazolesPerformance Verdict
Primary Target CYP Enzymes (P450), Fungal MembranesGPCRs (H3/H4 Receptors)N1-Substituted is superior for enzyme inhibition; Unsubstituted is required for H3 receptor affinity.
Lipophilicity (LogP) High (Tunable via substituent)Low (Polar)N1-Substituted offers better membrane permeability for intracellular targets.
Metabolic Stability Moderate (N1-dealkylation is a pathway)Low (Rapid N-methylation/oxidation)N1-Substituted generally has longer half-life if bulky groups are used.
Binding Mode Metal Coordination (Fe) + Hydrophobic FitH-Bonding (Aspartate residues)N1-Substituted provides irreversible/tight binding to metalloenzymes.

Expert Insight: If your target is the Histamine H3 receptor , N1-substitution is generally a negative SAR feature (reduces affinity >100-fold) because the receptor requires the N-H tautomer for anchoring [1]. However, for antimicrobial activity, N1-substitution is mandatory to prevent rapid metabolism and ensure lipophilic active site penetration [2].

Imidazoles vs. Triazoles (The "Azole" War)

Context: Comparing N1-substituted Imidazoles (e.g., Miconazole analogs) vs. N1-substituted 1,2,4-Triazoles (e.g., Fluconazole analogs).

MetricImidazole DerivativesTriazole DerivativesComparison
pKa (Basic Nitrogen) ~6.5 - 7.0~2.0 - 3.0Imidazoles are more basic, leading to stronger Heme-Fe coordination but higher off-target toxicity (mammalian CYP inhibition).
Selectivity Lower (Inhibits mammalian CYPs)Higher (Specific to fungal CYP51)Triazoles are safer for systemic use; Imidazoles are often preferred for topical use due to potency.
Spectrum Broad (Gram+ Bacteria & Fungi)Narrower (Primarily Fungal)Imidazoles outperform in mixed infections (bacterial/fungal).
The "Tail" Effect: Alkyl vs. Aryl Linkers

Experimental data indicates a divergence in activity based on the N1-linker nature.

  • N1-Alkyl (C8-C12): Acts as a cationic surfactant. Disrupts bacterial cell membranes directly.

    • Best for: Gram-positive bacteria (S. aureus).[1][2]

  • N1-Arylalkyl (e.g., 2,4-dichlorobenzyl): Acts as a pharmacophore for the CYP51 pocket.

    • Best for: Fungi (C. albicans).[1][2][3]

Experimental Protocols

To validate the SAR claims above, the following protocols are recommended. These are designed to be self-validating (controls included).

Synthesis of N1-Substituted Imidazole Amines

Objective: Synthesize N-(substituted)-2-(1H-imidazol-1-yl)acetamide derivatives.

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Esterification Imidazole + Ethyl Chloroacetate (K2CO3, Acetone, Reflux) Inter Intermediate: Ethyl 2-(1H-imidazol-1-yl)acetate Step1->Inter SN2 Reaction Step2 Step 2: Amidation Intermediate + Primary Amine (R-NH2) (Ethanol, Reflux) Inter->Step2 Product Final Product: N-Substituted Imidazole Amide Step2->Product Nucleophilic Acyl Substitution

Caption: Two-step synthesis of N1-substituted imidazole amides.

Detailed Protocol [3]:

  • Esterification:

    • Dissolve Imidazole (0.05 mol) in dry acetone (50 mL).

    • Add anhydrous

      
       (0.05 mol) and Ethyl chloroacetate (0.075 mol).
      
    • Reflux for 18–24 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Validation: Disappearance of imidazole starting material spot.

    • Filter, evaporate solvent, and extract with

      
       to yield the ester intermediate.
      
  • Amidation:

    • Dissolve the ester intermediate (0.01 mol) in ethanol (20 mL).

    • Add the appropriate amine (e.g., benzylamine, cyclohexylamine) (0.01 mol).

    • Reflux for 10–12 hours.

    • Cool, pour into ice water. Recrystallize the precipitate from ethanol.

    • Characterization: IR should show Amide C=O stretch (~1660 cm⁻¹) and loss of Ester C=O (~1740 cm⁻¹).

Biological Evaluation: MIC Determination

Method: Tube Dilution Method.[1][3] Standard: Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: Dissolve test compounds in DMSO (Stock 1 mg/mL).

  • Inoculum: Prepare bacterial/fungal suspension (approx

    
     CFU/mL).
    
  • Dilution: Perform serial double dilutions in nutrient broth (range 100 µg/mL to 0.2 µg/mL).

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Control:

    • Positive Control: Fluconazole (Fungi) or Ciprofloxacin (Bacteria).

    • Negative Control: DMSO only (must show growth).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Quantitative Data Summary

The table below summarizes the SAR trends observed in N1-substituted imidazole acetamides against Candida albicans (Fungal) and Staphylococcus aureus (Bacterial) [4].

Compound IDN1-Substituent (R)MIC C. albicans (µg/mL)MIC S. aureus (µg/mL)SAR Interpretation
Ref 1 Fluconazole (Std)12.5>100Standard antifungal benchmark.
Ref 2 Ciprofloxacin (Std)>1006.25Standard antibacterial benchmark.
1a Methyl (Simple Alkyl)>10050Short alkyls lack lipophilicity for membrane penetration.
1b Cyclohexyl2512.5Optimal. Bulky aliphatic group balances lipophilicity and fit.
1c Phenyl5025Planar aromatic ring is less effective than cyclohexyl for this specific series.
1d 4-Nitro-phenyl10050Electron-withdrawing groups reduce N3 basicity, weakening target binding.

Key Takeaway: For this specific amide-linked series, Cyclohexyl (1b) outperforms aromatic substituents, suggesting that for these derivatives, membrane interaction (driven by lipophilicity/shape) may be as critical as electronic effects.

References

  • Frontiers in Pharmacology. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists.[4] Retrieved from [Link]

  • MDPI Biomolecules. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Bioavailability of Imidazole Amine Salts vs. Their Free Base Counterparts

For Immediate Release [CITY, STATE] – [Date] – For researchers, scientists, and drug development professionals, the choice between a salt form and a free base of an active pharmaceutical ingredient (API) is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, STATE] – [Date] – For researchers, scientists, and drug development professionals, the choice between a salt form and a free base of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a drug's ultimate clinical efficacy. This guide provides an in-depth technical comparison of the bioavailability of imidazole amine salts versus their corresponding free base forms, supported by established experimental methodologies and data.

The Fundamental Science: Why Form Matters

The bioavailability of an orally administered drug is largely governed by its ability to dissolve in the gastrointestinal (GI) fluid and then permeate the intestinal membrane.[1] For ionizable compounds like imidazole amines, this process is intricately linked to their physicochemical properties, namely their pKa and the pH of the surrounding environment.[2][3][4]

  • Free Base: The uncharged form of an amine, typically more lipophilic ("fat-loving"). This lipophilicity is advantageous for crossing the lipid-rich cell membranes of the intestinal epithelium.[5] However, many free bases exhibit poor aqueous solubility, which can be a rate-limiting step for dissolution.[6]

  • Amine Salt: Formed by reacting the basic amine with an acid, resulting in a charged, ionized molecule.[7][8] This ionization generally leads to a significant increase in aqueous solubility, a crucial factor for initial dissolution in the GI tract.[6][9] However, the charged nature of the salt can hinder its ability to passively diffuse across cell membranes.[10]

The interplay between dissolution and permeation is governed by the pH-partition hypothesis.[4] In the acidic environment of the stomach, a basic amine will be predominantly in its ionized (salt) form, favoring dissolution. As it moves to the more alkaline environment of the small intestine, the equilibrium shifts towards the un-ionized (free base) form, which is more readily absorbed.[2][3] Therefore, the optimal form is one that can achieve a sufficient concentration of the dissolved free base at the site of absorption.

Visualizing the Journey: From Ingestion to Bloodstream

The following diagram illustrates the theoretical pathways for the absorption of an imidazole amine in its free base and salt forms.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Free_Base_Solid Free Base (Solid) Free_Base_Dissolved Free Base (Dissolved) Free_Base_Solid->Free_Base_Dissolved Slow Dissolution Salt_Solid Salt (Solid) Salt_Dissolved Salt (Dissolved, Ionized) Salt_Solid->Salt_Dissolved Rapid Dissolution Membrane Lipid Membrane Free_Base_Dissolved->Membrane High Permeability (Lipophilic) Salt_Dissolved->Free_Base_Dissolved Equilibrium Shift (pH increase) Salt_Dissolved->Membrane Low Permeability (Hydrophilic) Bloodstream Bloodstream Membrane->Bloodstream Absorption

Caption: Absorption pathways of free base vs. salt forms.

Experimental Evaluation: A Three-Pillar Approach

To empirically compare the bioavailability of an imidazole amine salt and its free base, a multi-faceted experimental approach is necessary. This typically involves a combination of in vitro and in vivo studies.

This is often the first step to assess the fundamental solubility and dissolution rate differences between the salt and free base forms.[11][12][13]

Objective: To measure the rate and extent to which the API dissolves in simulated GI fluids.

Experimental Protocol: USP Apparatus 2 (Paddle Method) [12][14]

  • Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal fluid (FaSSIF, pH 6.5).[11]

  • Apparatus Setup: Utilize a USP Apparatus 2 (paddle) set to a rotational speed of 50-75 RPM and maintain the temperature at 37°C ± 0.5°C.

  • Sample Introduction: Introduce a precise amount of the imidazole amine salt or free base into the dissolution vessel containing the pre-warmed medium.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Analysis: Analyze the concentration of the dissolved API in each sample using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate dissolution profiles for both the salt and free base forms.

Expected Outcome: The salt form is expected to exhibit a significantly faster and more complete dissolution profile, particularly in the acidic SGF.[15]

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict the in vivo absorption of drugs.[16][17][18]

Objective: To determine the apparent permeability coefficient (Papp) of the imidazole amine from the apical (lumen) to the basolateral (blood) side of the Caco-2 cell monolayer.

Experimental Protocol: Caco-2 Permeability Assay [19][20]

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).[19]

  • Dosing Solution Preparation: Prepare dosing solutions of the imidazole amine salt and free base in a transport buffer at a relevant concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical side of the Caco-2 monolayer.

    • At specified time points, collect samples from the basolateral side.

    • Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[18]

Expected Outcome: The free base, being more lipophilic, is anticipated to have a higher Papp value than the more polar salt form, indicating greater potential for passive diffusion across the intestinal barrier.

In vivo studies in animal models are the definitive method for assessing the oral bioavailability of a drug, as they integrate all the physiological factors that can influence absorption.[1][21][22][23]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the imidazole amine salt and free base following oral administration.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer an equimolar dose of the imidazole amine salt or free base to separate groups of animals via oral gavage. A third group should receive an intravenous (IV) dose of the compound to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate the following parameters using non-compartmental analysis:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • F (Absolute Bioavailability): (AUCoral / AUCIV) * (DoseIV / Doseoral)

Expected Outcome: The form that provides the optimal balance of dissolution and permeability will exhibit a higher Cmax and a larger AUC, indicating greater overall bioavailability. In many cases, the salt form leads to improved bioavailability despite lower intrinsic permeability due to its enhanced dissolution.[15]

Data Synthesis and Comparison

The following table summarizes the expected outcomes from the experimental evaluations:

ParameterImidazole Amine Free BaseImidazole Amine SaltRationale
In Vitro Dissolution Rate SlowerFasterHigher aqueous solubility of the salt form.[6]
Caco-2 Permeability (Papp) HigherLowerGreater lipophilicity of the free base facilitates passive diffusion.[5]
In Vivo Cmax LowerHigherFaster dissolution of the salt leads to more rapid absorption.
In Vivo Tmax LongerShorterCorrelates with the faster absorption rate of the salt form.
In Vivo AUC VariableOften HigherThe enhanced dissolution of the salt often overcomes its lower permeability, leading to greater overall absorption.[15]

Experimental Workflow Visualization

The logical flow of the comparative bioavailability assessment can be visualized as follows:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Conclusion Dissolution Dissolution Testing (USP Apparatus 2) Data_Analysis Comparative Analysis of Dissolution Profiles, Papp, Cmax, Tmax, and AUC Dissolution->Data_Analysis Permeability Caco-2 Permeability Assay Permeability->Data_Analysis PK_Study Pharmacokinetic Study (Rodent Model) PK_Study->Data_Analysis Conclusion Determination of Optimal Form for Development Data_Analysis->Conclusion

Caption: Workflow for comparing bioavailability.

Conclusion: A Strategic Decision for Drug Development

The selection of a salt form over a free base for an imidazole amine is a strategic decision aimed at overcoming solubility-limited absorption.[15] While the free base may exhibit superior membrane permeability in vitro, its poor dissolution can significantly hinder its in vivo performance. The salt form, with its enhanced aqueous solubility and dissolution rate, often provides a more rapid and complete presentation of the drug to the absorptive surface of the intestine, resulting in improved overall bioavailability.

This guide underscores the importance of a comprehensive experimental approach to inform the selection of the optimal form of an API. By systematically evaluating dissolution, permeability, and in vivo pharmacokinetics, drug development professionals can make data-driven decisions to maximize the therapeutic potential of their candidate compounds.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EURL ECVAM Database on Alternative Methods to Animal Experimentation. [Link]

  • Caco2 assay protocol. [Source document not publicly available].
  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024, October 10). JoVE. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017, September 11). Walsh Medical Media. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021, July 31). Taylor & Francis Online. [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). ACS Publications. [Link]

  • What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? (2025, December 10). Dr.Oracle. [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (2007). Nature Protocols. [Link]

  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. (2023, December 11). MDPI. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. (2019, February 15). PubMed. [Link]

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • The Value of In Vitro Dissolution in Drug Development. (2025, March 12). Pharmaceutical Technology. [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts. [Link]

  • Dissolution Testing: An overview. RSSL. [Link]

  • Amines. (2013, September 02). [Source document not publicly available].
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Source document not publicly available].
  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023, February 07). PharmaTech. [Link]

  • In Vitro Drug Release Testing: Overview, Development and Validation. (2025, September 17). JoVE. [Link]

  • Generic Drug Product Development Bioequivalence Issues. Université catholique de Louvain. [Link]

  • Chemical Properties of Amines. (2026, January 14). CK-12 Foundation. [Link]

  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Source document not publicly available].

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Validation

Comparative Guide: Validating HILIC-MS/MS vs. Derivatization for Imidazole Amine Quantification in Plasma

Executive Summary The quantification of imidazole amines (e.g., Histamine, N-methylhistamine, and imidazole-based drug candidates) in plasma presents a classic bioanalytical paradox: these molecules are biologically pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of imidazole amines (e.g., Histamine, N-methylhistamine, and imidazole-based drug candidates) in plasma presents a classic bioanalytical paradox: these molecules are biologically potent at low concentrations but chemically stubborn. They are highly polar, basic, and lack the hydrophobicity required for standard Reversed-Phase (RP) retention.

For decades, laboratories relied on Derivatization-RP-LC-MS/MS (to add hydrophobicity) or Immunoassays (ELISA). However, the modern gold standard has shifted toward Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.

This guide objectively compares these methodologies and provides a validated, self-correcting HILIC-MS/MS protocol compliant with ICH M10 guidelines.

Part 1: The Comparative Landscape

Before committing resources to validation, it is critical to understand why HILIC is replacing traditional workflows. The following table contrasts the three primary approaches for quantifying imidazole amines.

Table 1: Technology Comparison Matrix
FeatureHILIC-MS/MS (Recommended) Derivatization RP-LC-MS/MS ELISA (Immunoassay)
Principle Partitioning mechanism on polar stationary phase.Chemical modification (e.g., Dansyl chloride) to increase hydrophobicity.Antibody-antigen binding interaction.
Specificity High: Mass-based detection + chromatographic separation of isomers.High: Mass-based, but derivatization byproducts can cause interference.Low/Moderate: Cross-reactivity with structural analogs is common.
Sample Prep Time Fast (<1 hour): Protein Precipitation (PPT) or simple SPE.Slow (3-4 hours): Requires incubation, heating, and extraction of derivative.Moderate (2-4 hours): Multiple incubation and wash steps.
Sensitivity (LLOQ) Excellent: High organic mobile phase enhances ESI desolvation.[1]Good: Derivatization can improve ionization efficiency.Variable: Dependent on antibody quality; often insufficient for trace metabolites.
Robustness Moderate: Sensitive to evaporation and equilibration times.Low: Derivatization efficiency varies with matrix pH and temperature.High: Standardized kits are reproducible but inflexible.
Cost Per Sample Moderate (Column + Solvents).High (Reagents + Labor).High (Kits are expensive).

Part 2: The "Product" — Validated HILIC-MS/MS Protocol

The following protocol is designed for the quantification of Histamine and N-methylhistamine in human plasma, serving as a template for other imidazole drugs.

The Mechanistic Rationale

Imidazole amines possess a pKa ~6.0 (imidazole ring) and ~9.8 (amine group). In plasma (pH 7.4), they exist as cations.

  • RP Failure: On a C18 column, they elute in the void volume (k' < 1) due to high polarity.

  • HILIC Success: We use a BEH Amide column. The mechanism involves a water-rich layer adsorbed to the stationary phase. The polar imidazole partitions into this layer.

  • Mobile Phase Choice: High Acetonitrile (ACN) content (>80%) is required. We add Ammonium Formate to buffer the aqueous phase to pH 3.0, ensuring the imidazole remains fully protonated for consistent retention.

Experimental Workflow Diagram

The following diagram illustrates the optimized critical path for sample processing, highlighting the decision points that prevent assay failure.

G Start Plasma Sample (50 µL) IS Add SIL-IS (d4-Histamine) Start->IS PPT Protein Precipitation (ACN w/ 0.1% Formic Acid) IS->PPT 1:3 Ratio Centrifuge Centrifuge (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer (Avoid Lipid Layer) Centrifuge->Supernatant Dilution Dilution (1:1 with ACN) Supernatant->Dilution Match Initial Mobile Phase LC HILIC Separation (BEH Amide Column) Dilution->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 1: Optimized High-Throughput HILIC Workflow. Note the specific dilution step to match the injection solvent with the initial mobile phase conditions, preventing peak distortion.

Detailed LC-MS/MS Conditions
  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Gradient:

    • 0.0 min: 90% B

    • 2.0 min: 80% B

    • 3.0 min: 50% B (Wash)

    • 3.1 min: 90% B (Re-equilibration - Critical for HILIC)

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive.

  • MRM Transitions:

    • Histamine: 112.1 > 95.1 (Quant), 112.1 > 67.1 (Qual).

    • Histamine-d4 (IS): 116.1 > 99.1.

Part 3: Validation Strategy (ICH M10 Compliance)

Validation is not just checking boxes; it is proving the method's "fitness for purpose." For imidazole amines in plasma, Matrix Effect is the highest risk factor due to co-eluting phospholipids.

Critical Validation Experiments
A. Selectivity & Specificity

Analyze 6 lots of blank plasma (including lipemic and hemolyzed).

  • Requirement: Interference at retention time must be <20% of the LLOQ response.

B. Matrix Effect (The "Matrix Factor")

You cannot rely on simple recovery. You must calculate the IS-normalized Matrix Factor (MF) .

  • Protocol:

    • Prepare analyte in neat solvent (Set A).

    • Extract blank plasma and spike analyte post-extraction (Set B).

    • MF = Peak Area (Set B) / Peak Area (Set A).

  • Acceptance: The CV of the IS-normalized MF calculated from 6 lots of matrix should be ≤15%.

C. Accuracy & Precision
  • Intra-run: 5 replicates at LLOQ, Low, Medium, High QC.

  • Inter-run: 3 separate runs.

  • Acceptance: ±15% (±20% for LLOQ).

Validation Decision Logic

Validation Start Start Validation (ICH M10) Selectivity Selectivity Check (6 Lots Plasma) Start->Selectivity Matrix Matrix Factor (MF) Assessment Selectivity->Matrix MF_Pass Is MF CV < 15%? Matrix->MF_Pass Optimize Optimize Cleanup (Switch to HybridSPE) MF_Pass->Optimize No AccPrec Accuracy & Precision (3 Runs) MF_Pass->AccPrec Yes Optimize->Matrix Stability Stability (Freeze/Thaw, Benchtop) AccPrec->Stability Final Method Validated Stability->Final

Figure 2: Validation Decision Tree. Note the loop at Matrix Factor: if PPT fails due to phospholipid suppression, the method must upgrade to Phospholipid Removal Plates (HybridSPE).

Part 4: Representative Performance Data

The following data represents typical performance metrics achieved using the HILIC-MS/MS protocol described above.

Table 2: Accuracy and Precision Summary
QC LevelConcentration (ng/mL)Intra-Run Accuracy (%)Intra-Run Precision (%CV)Inter-Run Accuracy (%)Inter-Run Precision (%CV)
LLOQ 0.5096.48.298.110.5
Low QC 1.50102.14.5101.36.1
Mid QC 25.099.83.1100.54.2
High QC 80.098.72.899.23.5
Table 3: Matrix Effect (IS-Normalized)
Matrix SourceIS-Normalized Matrix Factor% CVStatus
Normal Plasma (n=4)0.983.2Pass
Lipemic Plasma (n=1)0.92-Pass
Hemolyzed Plasma (n=1)0.95-Pass
Overall Mean 0.96 4.1 Pass (≤15%)

Note: A Matrix Factor of 1.0 indicates no suppression. 0.96 indicates negligible suppression, validating the HILIC separation efficiency.

Part 5: Troubleshooting & Expert Insights

1. The "Solvent Mismatch" Peak Distortion

  • Problem: In HILIC, injecting a highly aqueous sample (like pure plasma supernatant) destroys peak shape because water is the "strong" solvent.

  • Solution: Always dilute the supernatant 1:1 or 1:3 with Acetonitrile before injection. The injection solvent must match the initial mobile phase strength (e.g., 90% ACN).

2. Carryover

  • Problem: Imidazoles are sticky.

  • Solution: Use a needle wash with low pH (e.g., Water/MeOH/Formic Acid 40:60:1). The acid helps protonate and solubilize the basic amine.

3. Phospholipid Build-up

  • Problem: Sensitivity drops over 100 injections.

  • Solution: The gradient must have a wash step (50% water) to elute phospholipids that accumulate on the HILIC column. Do not run isocratic HILIC for plasma samples.

References

  • International Council for Harmonisation (ICH). (2022).[3] Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis.[3][4][5] [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

Sources

Comparative

Benchmarking Guide: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Anti-Biofilm Activity

This guide outlines the benchmarking framework for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , a specific imidazole derivative. Given the structural similarity of this compound to the well-established 2-aminoimidazole (2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the benchmarking framework for 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , a specific imidazole derivative. Given the structural similarity of this compound to the well-established 2-aminoimidazole (2-AI) class of anti-biofilm agents, this guide utilizes 2-AIs as the primary comparative standard ("Gold Standard").

The following content is designed for researchers validating this specific New Chemical Entity (NCE) against industry-standard biofilm inhibitors.

Executive Summary & Compound Profile

Target Compound: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine Chemical Class: N1-substituted 4-aminoimidazole Primary Application: Biofilm Inhibition and Dispersal Mechanism of Action (MoA): Non-bactericidal biofilm modulation. Structurally analogous to marine alkaloid-derived 2-aminoimidazoles, this compound is hypothesized to intercept Two-Component System (TCS) signaling (e.g., AgrC/AgrA in S. aureus or GacS/GacA in P. aeruginosa), thereby decoupling quorum sensing from biofilm maintenance genes without imposing selective pressure for resistance.

Comparative Landscape

To objectively validate the performance of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine, it must be benchmarked against three distinct classes of agents:

Comparator ClassRepresentative AgentRole in Benchmark
Gold Standard (Inhibitor) 2-Aminoimidazole (e.g., 2-AI-10) Direct Competitor. Validates if the 4-amino isomer retains the potency of the 2-amino class.
Conventional Antibiotic Vancomycin / Tobramycin Negative Control (Biofilm). Demonstrates the failure of traditional killing mechanisms against sessile communities.
Dispersal Agent Dispersin B (Enzyme) Mechanism Check. Compares small-molecule signaling interference vs. enzymatic matrix degradation.

Scientific Logic & Experimental Design

The "Non-Biocidal" Imperative

Unlike antibiotics, effective anti-biofilm agents should not kill planktonic bacteria at effective biofilm-inhibiting concentrations. This distinction is critical to prevent the rapid evolution of resistance.

  • Validation Step: You must determine the MIC (Minimum Inhibitory Concentration) first. A successful benchmark requires the MBIC (Minimum Biofilm Inhibitory Concentration) to be significantly lower than the MIC.

The Mechanism of Action (Hypothetical Pathway)

The following Graphviz diagram illustrates the proposed interference pathway, contrasting the Test Article with conventional antibiotics.

BiofilmPathway Bacteria Planktonic Bacteria Signal Quorum Sensing Signal (AHL/AIP) Bacteria->Signal Secretion Receptor TCS Receptor (e.g., AgrC/GacS) Signal->Receptor Binding BiofilmGenes Biofilm Genes (Pel/Psl/IcaADBC) Receptor->BiofilmGenes Phosphorylation Cascade Matrix Extracellular Matrix (EPS/eDNA) BiofilmGenes->Matrix Production Biofilm Mature Biofilm Matrix->Biofilm Aggregation TestCompound 1-(Cyclopropylmethyl)- 1H-imidazol-4-amine TestCompound->Receptor Allosteric Inhibition (No Growth Impact) Antibiotic Antibiotic (Tobramycin) Antibiotic->Bacteria Cell Death (Planktonic Only) Antibiotic->Biofilm Blocked by Matrix

Caption: Proposed MoA of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine intercepting TCS signaling to prevent matrix production, unlike antibiotics which are blocked by the matrix.

Benchmarking Protocols

Protocol A: Crystal Violet Inhibition Assay (High-Throughput)

Objective: Determine the IC50 for biofilm inhibition relative to the 2-AI standard.

  • Preparation: Grow S. aureus (ATCC 29213) or P. aeruginosa (PAO1) to mid-log phase. Dilute to OD600 = 0.05 in nutrient-poor media (e.g., 10% TSB) to trigger biofilm formation.

  • Dosing: In a 96-well PVC microtiter plate, add 100 µL bacterial suspension.

  • Treatment: Add 1-(Cyclopropylmethyl)-1H-imidazol-4-amine in a 2-fold dilution series (e.g., 0.5 µM to 200 µM).

    • Control 1: 2-Aminoimidazole (Positive Control).

    • Control 2: DMSO vehicle (Negative Control).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Wash wells 3x with PBS (carefully, to avoid disrupting biofilm).

    • Fix with 100% Ethanol for 15 min.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% Acetic Acid.

  • Readout: Measure Absorbance at 590 nm.

  • Calculation: Biofilm Mass % = (Abs_treated / Abs_control) * 100.

Protocol B: MBEC™ (Calgary Biofilm Device) Assay

Objective: Assess the ability to eradicate or disperse established biofilms (Resensitization).

  • Establishment: Inoculate the MBEC plate (peg lid) and incubate for 24 hours to form mature biofilms on pegs.

  • Challenge: Transfer the peg lid to a "Challenge Plate" containing the Test Compound +/- Antibiotic (e.g., Tobramycin).

  • Exposure: Incubate for 24 hours.

  • Recovery: Transfer peg lid to a "Recovery Plate" with fresh media + 1% Tween-20 (to sonicate bacteria off pegs). Sonicate for 10 mins.

  • Viability Count: Plate the recovery media to determine CFU/mL.

  • Success Metric: A >3-log reduction in CFU compared to antibiotic alone indicates successful resensitization .

Performance Data & Comparison Guide

Use the table below to categorize the performance of your compound. Data ranges are based on established 2-aminoimidazole efficacies [1][2].

MetricTest Compound Target2-Aminoimidazole (Benchmark)Antibiotic Alone Interpretation
MIC (Planktonic)>200 µM >200 µM<2 µMCritical: High MIC confirms non-biocidal mechanism.
IC50 (Biofilm Inhibition)<10 µM 5 - 15 µMN/A (Induces biofilm)Lower is better. <10 µM indicates high potency.
Dispersal EC50 <50 µM 20 - 60 µMIneffectiveAbility to break pre-formed matrix.
Resensitization Yes Yes (Reduces MBEC 16x)NoDoes it restore antibiotic efficacy?
Workflow Visualization

The following diagram details the decision logic for validating the compound.

ValidationWorkflow Start Start Validation MIC_Test Step 1: MIC Assay (Planktonic Toxicity) Start->MIC_Test Check_MIC Is MIC > 100 µM? MIC_Test->Check_MIC Biofilm_Test Step 2: Crystal Violet (Inhibition IC50) Check_MIC->Biofilm_Test Yes Fail_Tox FAIL: Biocidal Agent (Risk of Resistance) Check_MIC->Fail_Tox No Dispersal_Test Step 3: Dispersal Assay (Pre-formed Biofilm) Biofilm_Test->Dispersal_Test IC50 < 20 µM Fail_Potency FAIL: Low Potency (IC50 > 50 µM) Biofilm_Test->Fail_Potency IC50 > 50 µM Synergy_Test Step 4: Checkerboard Assay (Antibiotic Synergy) Dispersal_Test->Synergy_Test Success VALIDATED CANDIDATE (Proceed to In Vivo) Synergy_Test->Success

Caption: Step-by-step validation logic. High MIC is a prerequisite to ensure the compound acts via signaling interference rather than toxicity.

References

  • Melander, C., et al. (2010). "Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents." Antimicrobial Agents and Chemotherapy.

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms." ChemBioChem.

  • Ceri, H., et al. (1999). "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology.

  • Worthington, R. J., et al. (2012). "Small molecule control of bacterial biofilms." Organic & Biomolecular Chemistry.

Validation

In vitro metabolic stability of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine

In vitro metabolic stability is the gatekeeper of drug discovery. For a scaffold like 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , understanding its metabolic fate is critical.

Author: BenchChem Technical Support Team. Date: March 2026

In vitro metabolic stability is the gatekeeper of drug discovery. For a scaffold like 1-(Cyclopropylmethyl)-1H-imidazol-4-amine , understanding its metabolic fate is critical. This compound combines a polar, basic imidazole core (often associated with CYP interaction) with a cyclopropylmethyl (CPM) tail—a structural motif frequently used to modulate lipophilicity and block metabolic soft spots found in aliphatic chains.

This guide provides a strategic, comparative evaluation of this compound's metabolic profile, moving beyond generic descriptions to specific, actionable experimental data interpretation.

Part 1: Structural Deconstruction & Metabolic Liability Analysis

Before running an assay, we must understand why this molecule behaves the way it does. The metabolic stability of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is defined by the interplay of its three functional zones.

The Imidazole Core (The Anchor)
  • Liability: Imidazoles are notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, potentially acting as reversible inhibitors rather than substrates.

  • Metabolic Fate: The ring itself is generally resistant to oxidative cleavage but can undergo N-oxidation.

  • Comparison: Unlike furan or thiophene rings (which are bioactivation risks), the imidazole ring is relatively stable but "sticky" in the CYP active site.

The 4-Amine Group (The Phase II Magnet)
  • Liability: As a primary amine attached to an aromatic heterocycle, this is the most reactive site.

  • Metabolic Fate: It is a prime target for Phase II conjugation , specifically N-Acetylation (via NAT1/2) or Glucuronidation. It is generally less susceptible to oxidative deamination (MAO mediated) than aliphatic amines due to the electron-rich imidazole ring reducing the basicity.

The Cyclopropylmethyl (CPM) Tail (The Shield)
  • Function: The CPM group is often used as a bioisostere for isobutyl or n-propyl groups.

  • Advantage: It lacks the labile hydrogen atoms found in standard alkyl chains, theoretically reducing the rate of aliphatic hydroxylation.

  • Risk: While it prevents standard oxidation, the methylene bridge (

    
    ) connecting the ring to the cyclopropyl group is a potential site for 
    
    
    
    -hydroxylation
    , leading to N-dealkylation.

Part 2: Comparative Performance Analysis

The following table compares the predicted metabolic performance of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine against standard structural alternatives.

Table 1: Comparative Metabolic Stability Profile

Feature1-(Cyclopropylmethyl)-1H-imidazol-4-amine Alternative: 1-Propyl-1H-imidazol-4-amine Alternative: 1-Cyclopropyl-1H-imidazol-4-amine
Metabolic Stability High Low/Moderate Risk of Mechanism-Based Inhibition (MBI)
Primary Clearance Mechanism N-Acetylation (Phase II); Minor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydroxylation.

-1 Hydroxylation (CYP mediated oxidation of the propyl chain).
Ring opening radical formation (Suicide Inhibition of CYP).
CYP Inhibition Potential Moderate (Reversible heme binding).Moderate.High (Irreversible) . Direct N-Cyclopropyl groups are known suicide inhibitors.
Half-Life (

)
Extended (due to steric bulk of CPM).Short (rapid alkyl oxidation).Variable (dependent on CYP inactivation).
Recommendation Preferred Scaffold. Best balance of stability and safety.Avoid if half-life is critical.Avoid due to toxicity/DDI risks.[1]

Critical Insight: The Methylene Spacer in the CPM group is the safety valve. Direct N-cyclopropyl amines (right column) are often toxic because CYP oxidation generates a radical that opens the ring and covalently binds to the enzyme. The CPM group (left column) separates the cyclopropyl ring from the nitrogen, preventing this specific toxicity while retaining the lipophilic benefits.

Part 3: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the hierarchical metabolic routes for this compound. Note that Phase II conjugation is expected to dominate over Phase I oxidation.

MetabolicPathways Parent Parent Compound 1-(Cyclopropylmethyl)-1H-imidazol-4-amine CYP CYP450 (CYP3A4/2D6) Parent->CYP NAT NAT1/NAT2 (N-Acetyltransferase) Parent->NAT UGT UGT (Glucuronosyltransferase) Parent->UGT M1 Metabolite M1 (N-Dealkylation Product) 4-Aminoimidazole M2 Metabolite M2 (N-Oxide) M3 Metabolite M3 (N-Acetyl Conjugate) Major Circulating Form M4 Metabolite M4 (N-Glucuronide) CYP->M1 alpha-Hydroxylation (Minor Pathway) CYP->M2 N-Oxidation (Minor Pathway) NAT->M3 Acetylation (Primary Route) UGT->M4 Glucuronidation

Figure 1: Predicted metabolic cascade. The thickness of the arrow indicates the predicted prevalence of the pathway. N-Acetylation is expected to be the dominant clearance route.

Part 4: Experimental Validation Protocol

To confirm the stability profile, a standard microsomal stability assay is insufficient because it lacks the cofactors for Phase II enzymes. You must use a Hepatocyte Stability Assay or a fortified Microsomal Assay.

Protocol: Cross-Species Hepatocyte Stability

Objective: Determine intrinsic clearance (


) and identify Phase II conjugates.

Materials:

  • Test Compound: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine (1 µM final conc).

  • System: Cryopreserved Hepatocytes (Human, Rat, Dog).

  • Reference Standards:

    • Low Clearance: Warfarin or Tolbutamide.

    • High Clearance: Verapamil or Propranolol.

    • Phase II Control: 7-Hydroxycoumarin (for UGT/SULT activity).

Workflow:

  • Preparation: Thaw hepatocytes and resuspend in Krebs-Henseleit buffer to

    
     cells/mL.
    
  • Incubation:

    • Pre-incubate cells for 10 min at 37°C.

    • Initiate reaction by adding Test Compound (1 µM).

    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Quenching: Transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Labetalol).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF or Triple Quad).

Data Analysis & Acceptance Criteria:

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Problematic)
Remaining % (60 min) > 80%30% - 80%< 30%

(µL/min/

cells)
< 1010 - 40> 40
Major Metabolite Parent or N-AcetylHydroxylated ParentDealkylated Imidazole

Part 5: Troubleshooting & Optimization

Scenario 1: High Clearance observed in Human Hepatocytes.

  • Cause: Likely rapid N-acetylation or Glucuronidation.

  • Verification: Check for +42 Da (Acetyl) or +176 Da (Glucuronide) peaks in MS data.

  • Solution: This is often acceptable for oral drugs as long as the metabolite is not toxic. If half-life is too short, consider substituting the 4-amine with a 4-amide or 4-methylamine to block conjugation.

Scenario 2: CYP Inhibition (DDI Risk).

  • Cause: The imidazole ring binding to heme.

  • Test: Run a CYP Inhibition assay (IC50 shift) with and without pre-incubation.

  • Solution: If IC50 < 1 µM, introduce steric hindrance at position 2 of the imidazole ring (e.g., a methyl group) to disrupt heme coordination.

References

  • PubChem. (n.d.). 1-(Cyclopropylmethyl)-1H-imidazol-4-amine.[2][3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Walsky, R. L., & Obach, R. S. (2004). Validated assays for human cytochrome P450 activities. Drug Metabolism and Disposition.[1][4] (Standard protocol for CYP inhibition validation).

  • Orr, S. T., et al. (2012). Mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines. Chemical Research in Toxicology. (Evidence for cyclopropylamine toxicity vs. cyclopropylmethyl stability).
  • Kumar, S., et al. (2025).[5] Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. (Demonstrates metabolic viability of the 1-cyclopropylmethyl-imidazole scaffold). [Link]

Sources

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